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Foundational

Chemical Architecture and Isolation Methodology of 2'-Hydroxyneophellamuretin: A Technical Whitepaper

Executive Summary In the landscape of natural product drug discovery, prenylated flavonoids have emerged as highly privileged scaffolds due to their unique physicochemical properties and broad-spectrum biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of natural product drug discovery, prenylated flavonoids have emerged as highly privileged scaffolds due to their unique physicochemical properties and broad-spectrum biological activities. This technical whitepaper provides an in-depth analysis of 2'-Hydroxyneophellamuretin , a specialized prenylated dihydroflavonol (flavanonol) isolated from the roots of Ohwia caudata (Thunberg) H. Ohashi. Designed for researchers and drug development professionals, this guide deconstructs the molecule's structural logic, details a self-validating isolation protocol, and extrapolates its pharmacological potential based on its chemical architecture.

Phytochemical Context and Chemical Specifications

Ohwia caudata (formerly Desmodium caudatum), a plant belonging to the Leguminosae family, is a rich repository of bioactive secondary metabolites[1]. Among these, 2'-Hydroxyneophellamuretin stands out due to its specific hydroxylation pattern and lipophilic prenyl appendage.

As detailed by , the physicochemical parameters of this compound dictate its solubility, extraction dynamics, and interaction with biological lipid bilayers[2]. The quantitative data defining this molecule is summarized below:

PropertySpecification
Chemical Name 2'-Hydroxyneophellamuretin
CAS Registry Number 1396769-20-2[2]
Molecular Formula C20H20O7[2]
Molecular Weight 372.37 g/mol [2]
Structural Class Prenylated Flavonoid (Dihydroflavonol)[1]
Primary Botanical Source Ohwia caudata (Thunberg) H. Ohashi[1]
SMILES String C/C(C)=C\CC1=C2C(C(O)O)O2)O)=O)=C(C=C1O)O[1]

Structural-Functional Logic

To understand the behavior of 2'-Hydroxyneophellamuretin in both chromatographic matrices and biological assays, one must analyze its structural components. The molecule is built upon a C6-C3-C6 dihydroflavonol core, characterized by chiral centers at C-2 and C-3, and a ketone group at C-4.

  • The Prenyl Group (A-Ring): The attachment of a 3-methylbut-2-enyl (prenyl) group at the C-8 position significantly increases the molecule's lipophilicity. This structural modification is a known evolutionary strategy in plants to enhance the membrane permeability of defensive phytoalexins against fungal pathogens.

  • The 2',4'-Dihydroxy Pattern (B-Ring): While its structural analog, Neophellamuretin, possesses a single hydroxyl group on the B-ring, the addition of the 2'-hydroxyl group in 2'-Hydroxyneophellamuretin alters the molecule's electron-donating capacity. This specific dihydroxy configuration enhances hydrogen atom transfer (HAT), thereby increasing its potential as a reactive oxygen species (ROS) scavenger.

StructuralLogic Core Core Scaffold Dihydroflavonol ARing A-Ring 5,7-Dihydroxy 8-Prenyl substitution Core->ARing BRing B-Ring 2',4'-Dihydroxy substitution Core->BRing CRing C-Ring 3-OH, 4-Ketone Chiral centers Core->CRing Lipophilicity Membrane Permeability ARing->Lipophilicity Increases Antioxidant Target Binding / ROS Scavenging BRing->Antioxidant Enhances

Structural-functional logic of the 2'-Hydroxyneophellamuretin molecule.

Self-Validating Extraction and Purification Protocol

The isolation of prenylated flavonoids requires a delicate balance of solvent polarities. The following step-by-step methodology is designed as a self-validating system, incorporating inline quality control (QC) checkpoints to ensure the integrity of the target compound.

Step 1: Matrix Disruption and Maceration
  • Action: Pulverize 1.0 kg of dried Ohwia caudata roots. Macerate in 80% aqueous methanol (v/v) at 25°C for 72 hours, repeating three times.

  • Causality: The 20% water content swells the cellulosic plant matrix, increasing the surface area. This allows the methanol to efficiently penetrate the tissue and disrupt hydrogen bonds, maximizing the mass transfer of moderately polar flavonoids into the solvent.

Step 2: Polarity-Directed Partitioning
  • Action: Concentrate the extract under reduced pressure to remove methanol. Suspend the aqueous residue in distilled water and partition sequentially with n-hexane, followed by Ethyl Acetate (EtOAc).

  • Causality: Hexane defats the extract by removing highly lipophilic sterols and chlorophyll. The EtOAc partition selectively isolates the prenylated flavonoids. The amphiphilic nature of 2'-Hydroxyneophellamuretin (hydrophilic hydroxyls + lipophilic prenyl group) perfectly matches the dielectric constant of EtOAc.

  • Validation Checkpoint 1 (TLC): Spot the EtOAc fraction on a silica gel TLC plate. Elute with CHCl₃:MeOH (9:1). Spray with 5% AlCl₃ in ethanol. A yellow-green fluorescence under UV 365 nm confirms the presence of the 5-hydroxyflavanone core. Do not proceed to HPLC without this validation.

Step 3: Orthogonal Chromatographic Isolation
  • Action: Subject the validated EtOAc fraction to Preparative High-Performance Liquid Chromatography (prep-HPLC) using a C18 reverse-phase column. Use a mobile phase of Acetonitrile/Water containing 0.1% formic acid.

  • Causality: Formic acid suppresses the ionization of the phenolic hydroxyl groups, keeping the molecule in a neutral state. This prevents peak tailing on the hydrophobic C18 stationary phase, ensuring sharp, reproducible peaks and >98% purity, a standard required by commercial suppliers like [3].

Step 4: Spectroscopic Validation
  • Action: Validate the isolated peak using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • Validation Checkpoint 2: The MS spectrum must yield a pseudomolecular ion peak at m/z 371.1131[M-H]⁻ corresponding to C20H19O7, confirming the exact molecular weight of 372.37 g/mol [2].

ExtractionWorkflow Plant Ohwia caudata Roots (Dried & Pulverized) Solvent 80% Methanol Extraction (Cell Matrix Disruption) Plant->Solvent Partition Liquid-Liquid Partitioning (Hexane -> EtOAc) Solvent->Partition Validation QC Checkpoint: TLC with AlCl3 Spray Partition->Validation HPLC Preparative HPLC (C18, 0.1% Formic Acid) Validation->HPLC Target 2'-Hydroxyneophellamuretin (>98% Purity) HPLC->Target

Self-validating extraction and isolation workflow for 2'-Hydroxyneophellamuretin.

Mechanistic Insights & Biological Activity

While specific in vivo pharmacokinetic data for 2'-Hydroxyneophellamuretin is an ongoing area of research, its biological trajectory can be reliably extrapolated from its structural analogs found within the same botanical source.

Its closely related analog, Neophellamuretin, is a documented antifungal agent that inhibits Trichophyton sp. with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL[4]. Research published in Planta Medica demonstrates that prenylated flavonoids from Desmodium caudatum exert their antifungal activity by disrupting fungal cell membranes, a mechanism directly driven by the lipophilic prenyl moiety[5].

Furthermore, the addition of the 2'-hydroxyl group in 2'-Hydroxyneophellamuretin introduces a secondary binding motif. In molecular docking models of similar flavonoids, this ortho-hydroxyl configuration on the B-ring acts as a potent hydrogen bond donor, significantly enhancing the molecule's ability to inhibit target enzymes (such as lipoxygenases) and scavenge free radicals in oxidative stress models.

References

  • BioCrick. "2'-Hydroxyneophellamuretin datasheet (Catalog Number: BCN0674)". Available at: [Link]

  • Sasaki H, et al. "Prenylated flavonoids from the roots of Desmodium caudatum and evaluation of their antifungal activity." Planta Med. 2012 Nov;78(17):1851-6. Available at: [Link]

Sources

Exploratory

The Heart of the Matter: A Technical Guide to the Biosynthesis of 2'-Hydroxyneophellamuretin

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the putative biosynthetic pathway of 2'-Hydroxyneophellamuretin, a complex prenylated flavonoid. With f...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the putative biosynthetic pathway of 2'-Hydroxyneophellamuretin, a complex prenylated flavonoid. With full editorial control, this document eschews rigid templates to present a narrative grounded in scientific integrity, explaining the causality behind experimental choices and providing self-validating protocols.

Introduction: The Allure of a Complex Flavonoid

2'-Hydroxyneophellamuretin belongs to the extensive family of flavonoids, plant secondary metabolites renowned for their diverse biological activities. The structural complexity of 2'-Hydroxyneophellamuretin, characterized by a prenylated dihydroflavonol core with an additional hydroxyl group on the B-ring, suggests a fascinating biosynthetic origin and hints at unique pharmacological potential. Understanding its formation at a molecular level is paramount for its potential synthesis, derivatization, and therapeutic application. This guide synthesizes current knowledge of flavonoid biosynthesis to propose a scientifically rigorous pathway to 2'-Hydroxyneophellamuretin, supported by detailed experimental frameworks for its validation.

The Proposed Biosynthetic Pathway: A Multi-Enzyme Cascade

The biosynthesis of 2'-Hydroxyneophellamuretin is proposed to be a multi-step enzymatic process, originating from the general phenylpropanoid pathway and branching into the flavonoid pathway, followed by specific tailoring reactions. The core of this molecule is Neophellamuretin, a prenylated dihydroflavonol. The final step is the specific hydroxylation at the 2' position.

The proposed pathway begins with the ubiquitous precursors, p-coumaroyl-CoA and malonyl-CoA, and proceeds through the action of a series of key enzymes to assemble and modify the flavonoid skeleton.

Biosynthesis of 2'-Hydroxyneophellamuretin cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Core Flavonoid Pathway cluster_tailoring Tailoring Reactions p-Coumaroyl-CoA p-Coumaroyl-CoA Naringenin_Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin_Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin_Chalcone 3x Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Neophellamuretin Neophellamuretin Dihydrokaempferol->Neophellamuretin Prenyltransferase 2_Hydroxyneophellamuretin 2'-Hydroxyneophellamuretin Neophellamuretin->2_Hydroxyneophellamuretin Flavonoid 2'-Hydroxylase (CYP450)

Caption: Proposed biosynthetic pathway of 2'-Hydroxyneophellamuretin.

Key Enzymes and Their Mechanistic Roles

The biosynthesis of 2'-Hydroxyneophellamuretin is orchestrated by a series of enzymes, each with a specific catalytic function. The table below summarizes these key players and their proposed roles in the pathway.

Enzyme ClassAbbreviationSubstrate(s)ProductRationale for Involvement
Chalcone SynthaseCHSp-Coumaroyl-CoA, 3x Malonyl-CoANaringenin ChalconeCHS is the gatekeeper enzyme of the flavonoid pathway, catalyzing the initial condensation reaction to form the C15 chalcone backbone.[1]
Chalcone IsomeraseCHINaringenin Chalcone(2S)-NaringeninCHI catalyzes the stereospecific cyclization of the chalcone into a flavanone, a crucial step for subsequent modifications.[2]
Flavanone 3-HydroxylaseF3H(2S)-NaringeninDihydrokaempferolF3H introduces a hydroxyl group at the 3-position of the C-ring, converting the flavanone into a dihydroflavonol, the immediate precursor for prenylation.[3]
Aromatic PrenyltransferasePTDihydrokaempferol, DMAPPNeophellamuretinPrenyltransferases are responsible for attaching prenyl groups to flavonoid scaffolds, a key step in the formation of neophellamuretin.[4][5]
Flavonoid 2'-HydroxylaseF2'HNeophellamuretin2'-HydroxyneophellamuretinCytochrome P450 monooxygenases are known to catalyze the region-specific hydroxylation of flavonoid rings, including at the 2' position.[4][6]

Experimental Protocols for Pathway Validation and Compound Isolation

To validate the proposed biosynthetic pathway and to isolate 2'-Hydroxyneophellamuretin, a combination of in vitro enzymatic assays and in vivo natural product extraction and analysis is required.

Protocol 1: In Vitro Reconstitution of the Biosynthetic Pathway

This protocol describes a one-pot, multi-enzyme reaction to synthesize 2'-Hydroxyneophellamuretin from its basic precursors. The successful production of the target molecule would provide strong evidence for the proposed pathway.

In_Vitro_Reconstitution_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction One-Pot Reaction cluster_analysis Product Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (e.g., Ni-NTA) Expression->Purification Enzymes Purified Enzymes: CHS, CHI, F3H, Prenyltransferase, Flavonoid 2'-Hydroxylase Purification->Enzymes Substrates Substrates: p-Coumaroyl-CoA Malonyl-CoA DMAPP NADPH Incubation Incubation (Optimized Buffer, Temp, Time) Substrates->Incubation Enzymes->Incubation Extraction Product Extraction (e.g., Ethyl Acetate) Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS NMR NMR Spectroscopy (for structural confirmation) LCMS->NMR

Caption: Workflow for the in vitro reconstitution of the 2'-Hydroxyneophellamuretin biosynthetic pathway.

Step-by-Step Methodology:

  • Enzyme Preparation: a. Synthesize and codon-optimize the genes for Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), a putative Prenyltransferase, and a putative Flavonoid 2'-Hydroxylase. b. Clone each gene into a suitable expression vector (e.g., pET vector series) with an affinity tag (e.g., His-tag). c. Transform the expression vectors into a suitable host, such as E. coli BL21(DE3), and induce protein expression. d. Purify each enzyme using affinity chromatography (e.g., Ni-NTA) to near homogeneity.

  • One-Pot Enzymatic Reaction: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol). b. To the reaction buffer, add the substrates: p-coumaroyl-CoA (100 µM), malonyl-CoA (300 µM), and dimethylallyl pyrophosphate (DMAPP, 200 µM). c. Add the purified enzymes in an optimized molar ratio (e.g., 1:1:1:2:2 of CHS:CHI:F3H:PT:F2'H). d. Add necessary cofactors, including NADPH (1 mM) for the cytochrome P450 enzyme. e. Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified time (e.g., 4-16 hours).

  • Product Analysis: a. Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously. b. Centrifuge to separate the phases and collect the organic (ethyl acetate) layer. c. Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol). d. Analyze the sample by LC-MS/MS, comparing the retention time and mass spectrum with an authentic standard of 2'-Hydroxyneophellamuretin if available, or looking for the expected mass-to-charge ratio. e. For structural confirmation of the product, scale up the reaction and purify the product using preparative HPLC for subsequent NMR analysis.

Protocol 2: Isolation and Identification from a Natural Source

This protocol outlines the extraction, purification, and identification of 2'-Hydroxyneophellamuretin from a plant source, such as the leaves or bark of Phellodendron amurense.[7][8][9][10][11]

Isolation_Workflow Plant_Material Dried Plant Material (e.g., Phellodendron amurense) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) Extraction->Partitioning Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Structural_Elucidation Structural Elucidation (NMR, HR-MS) Prep_HPLC->Structural_Elucidation

Caption: Workflow for the isolation and identification of 2'-Hydroxyneophellamuretin.

Step-by-Step Methodology:

  • Extraction: a. Grind dried and powdered plant material (e.g., 100 g) to a fine powder. b. Extract the powder with methanol (e.g., 3 x 500 mL) at room temperature with agitation. c. Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation: a. Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. b. Analyze each fraction by TLC or LC-MS to identify the fraction containing the compound of interest. Prenylated flavonoids are typically found in the ethyl acetate fraction.

  • Purification: a. Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. b. Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography. c. Perform final purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

  • Structural Elucidation: a. Confirm the identity and purity of the isolated compound by analytical HPLC and LC-MS. b. Elucidate the complete chemical structure using 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).

Conclusion and Future Perspectives

This guide provides a comprehensive, albeit putative, framework for understanding the biosynthesis of 2'-Hydroxyneophellamuretin. The proposed pathway, grounded in established principles of flavonoid biochemistry, offers a clear roadmap for future research. The experimental protocols detailed herein provide a robust system for validating this pathway and for obtaining the pure compound for further pharmacological evaluation. The successful elucidation and reconstitution of this biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this and other complex, high-value flavonoids.

References

  • Roles of cytochrome P450 2A6 in the oxidation of flavone, 4´-hydroxyflavone, and 4´-, 3´-, and 2´-methoxyflavones by human liver microsomes - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • Efficient hydroxylation of flavonoids by using whole-cell P450 sca-2 biocatalyst in Escherichia coli - PMC. (2023, February 15). Retrieved April 3, 2026, from [Link]

  • Biocatalytic Access to Diverse Prenylflavonoids by Combining a Regiospecific C-prenyltransferase and a Stereospecific Chalcone Isomerase. (2018, July 15). Retrieved April 3, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. (2025, October 10). Retrieved April 3, 2026, from [Link]

  • Geranylation of Chalcones by a Fungal Aromatic Prenyltransferase. (2023, March 9). Retrieved April 3, 2026, from [Link]

  • Constituents from the Leaves of Phellodendron amurense var. wilsonii and Their Bioactivity. (2003, September 6). Retrieved April 3, 2026, from [Link]

  • Constituents from the Leaves of Phellodendron a murense var . w ilsonii and Their Bioactivity | Request PDF. (n.d.). Retrieved April 3, 2026, from [Link]

  • Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity and biosynthesis. (2022, January 20). Retrieved April 3, 2026, from [Link]

  • Constituents from the Leaves of Phellodendron amurense and Their Antioxidant Activity. (n.d.). Retrieved April 3, 2026, from [Link]

  • Constituents from the Leaves of Phellodendron amurense and Their Antioxidant Activity. (2026, February 5). Retrieved April 3, 2026, from [Link]

  • Constituents from the leaves of Phellodendron amurense and their antioxidant activity. (n.d.). Retrieved April 3, 2026, from [Link]

  • Flavonoid biosynthesis - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Two New Flavonoid Glycosides from the Leaves of Phellodendron amurense Ruprecht | Journal of the American Chemical Society. (n.d.). Retrieved April 3, 2026, from [Link]

  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • Hydroxy Chalcones and Analogs with Chemopreventive Properties. (2023, June 26). Retrieved April 3, 2026, from [Link]

  • Phytochemistry and pharmacology of natural prenylated flavonoids - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review. (2024, December 4). Retrieved April 3, 2026, from [Link]

  • Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • Synthesis of the 2′-hydroxychalcone derivatives by Claisen-Schmidt reaction. (n.d.). Retrieved April 3, 2026, from [Link]

  • Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. (2020, September 4). Retrieved April 3, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 2'-Hydroxyneophellamuretin: Physicochemical Properties, Isolation, and Biological Significance

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 2'-Hydroxyneophellamuretin, a dihydrochalcone flavonoid. Due to the limited availability of direct experimental d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2'-Hydroxyneophellamuretin, a dihydrochalcone flavonoid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, Neophellamuretin, and other related dihydrochalcones isolated from natural sources, particularly from the genus Phellodendron. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structural elucidation through spectroscopic methods, a detailed protocol for its isolation and purification, and an exploration of its potential biological activities and mechanisms of action. The information presented herein is synthesized from peer-reviewed literature and established chemical databases to ensure scientific integrity and to provide a valuable resource for the scientific community.

Introduction: The Dihydrochalcone Scaffold

Dihydrochalcones are a subclass of flavonoids characterized by a three-carbon α,β-saturated chain connecting two aromatic rings. Unlike their unsaturated counterparts, chalcones, the absence of the α,β-double bond in dihydrochalcones leads to greater conformational flexibility and distinct biological properties. These compounds are found in various plant species and have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, antifungal, and potential anticancer effects.[1][2]

2'-Hydroxyneophellamuretin belongs to this promising class of natural products. The "2'-hydroxy" substitution on the A-ring is a common feature in many bioactive flavonoids and is known to influence their chemical reactivity and biological targets. "Neophellamuretin" suggests its likely origin from plants of the Phellodendron genus, which are known sources of a rich variety of flavonoids and alkaloids.[3][4]

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale and References
Molecular Formula C26H30O11Based on the structure of Phellamurin, a related prenylated and glycosylated dihydrochalcone.[5][6]
Molecular Weight ~518.51 g/mol Calculated from the predicted molecular formula of Phellamurin.[5][7]
Appearance Likely a white to off-white or yellowish powderTypical appearance of isolated flavonoid compounds.
Solubility Soluble in organic solvents such as DMSO, methanol, ethanol, and ethyl acetate. Poorly soluble in water.Dihydrochalcones are generally nonpolar, and this solubility profile is common for this class of compounds.[5]
Stability Stable under standard laboratory conditions. Should be stored in a cool, dark, and dry place. Solutions should be stored at low temperatures (-20°C) and protected from light to prevent degradation.General stability profile for flavonoid compounds.

Structural Elucidation: A Spectroscopic Approach

The structural confirmation of 2'-Hydroxyneophellamuretin would rely on a combination of modern spectroscopic techniques. Below is a predicted analysis based on the known spectral data of similar dihydrochalcone structures.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) would be employed to determine the exact molecular weight and elemental composition.

  • Predicted [M-H]⁻ ion: ~517.172 m/z (for Phellamurin)[7]

  • Fragmentation Pattern: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns of the dihydrochalcone backbone and any glycosidic or prenyl substitutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for the complete structural assignment of 2'-Hydroxyneophellamuretin. The following table provides predicted chemical shifts for the core dihydrochalcone structure, with the understanding that substitutions will influence these values.

AtomPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
α-CH₂ ~2.8 - 3.2 (multiplet)~40 - 45
β-CH₂ ~3.2 - 3.6 (multiplet)~30 - 35
C=O -~200 - 205
Aromatic H ~6.0 - 7.5~95 - 165
2'-OH ~12.0 - 13.0 (chelated proton)-

Note: The chemical shifts are highly dependent on the solvent used and the specific substitution pattern of the aromatic rings.[8]

Isolation and Purification Protocol

The following is a generalized, robust protocol for the isolation of dihydrochalcones like 2'-Hydroxyneophellamuretin from a plant source such as the bark or leaves of Phellodendron amurense. This protocol is adapted from established methodologies for flavonoid extraction.[4][9][10]

Step 1: Extraction
  • Milling: Air-dried and coarsely powdered plant material is subjected to milling to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered material is extracted exhaustively with methanol or 80% ethanol at room temperature with agitation for 24-48 hours. This process is typically repeated three times.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Liquid-Liquid Partitioning
  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Dihydrochalcones are expected to be enriched in the ethyl acetate and n-butanol fractions.

Step 3: Chromatographic Purification
  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or a reversed-phase C18 stationary phase. A gradient elution system (e.g., chloroform-methanol or water-methanol) is used to separate the compounds based on polarity.

  • Gel Permeation Chromatography: Fractions containing the target compound may be further purified by size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

  • Preparative HPLC: Final purification to obtain a high-purity compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a methanol-water or acetonitrile-water mobile phase.

Isolation_Workflow Start Dried Plant Material (Phellodendron sp.) Milling Milling Start->Milling Extraction Methanol/Ethanol Extraction Milling->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning ColumnChrom Column Chromatography (Silica Gel / C18) Partitioning->ColumnChrom GelPermeation Gel Permeation (Sephadex LH-20) ColumnChrom->GelPermeation PrepHPLC Preparative HPLC GelPermeation->PrepHPLC FinalProduct Pure 2'-Hydroxyneophellamuretin PrepHPLC->FinalProduct

Figure 1: General workflow for the isolation of 2'-Hydroxyneophellamuretin.

Potential Biological Activities and Mechanisms of Action

The biological activities of 2'-Hydroxyneophellamuretin have not been specifically reported. However, based on the known activities of structurally similar 2'-hydroxychalcones and dihydrochalcones, several potential therapeutic applications can be inferred.[1][11][12][13][14]

Antifungal Activity

Dihydrochalcones have been reported to possess antifungal properties.[13] The mechanism of action may involve the disruption of fungal cell membranes, inhibition of key fungal enzymes, or interference with fungal cell wall synthesis. The lipophilic nature of the dihydrochalcone backbone facilitates its interaction with the lipid-rich fungal cell membrane.

Antioxidant and Anti-inflammatory Activities

The presence of phenolic hydroxyl groups, particularly the 2'-hydroxy group, is a key structural feature for antioxidant activity in flavonoids.[11] These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and terminate damaging chain reactions. The anti-inflammatory effects of 2'-hydroxychalcones are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[15]

Signaling_Pathway Compound 2'-Hydroxyneophellamuretin ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges COX_LOX COX & LOX Enzymes Compound->COX_LOX Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX_LOX Activates Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation

Sources

Exploratory

Preliminary Biological Screening of 2'-Hydroxyneophellamuretin: A Technical Guide

Executive Summary & Scientific Rationale 2'-Hydroxyneophellamuretin (CAS: 1396769-20-2) is a structurally unique natural flavonoid isolated from the roots and leaves of Ohwia caudata (Thunberg) H. Ohashi (syn. Desmodium...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

2'-Hydroxyneophellamuretin (CAS: 1396769-20-2) is a structurally unique natural flavonoid isolated from the roots and leaves of Ohwia caudata (Thunberg) H. Ohashi (syn. Desmodium caudatum)[1]. Historically, extracts from this plant have been utilized in traditional medicine to treat icterohepatitis, dysentery, and inflammatory conditions, as well as to prevent spoilage in fermented products[2].

From a drug development perspective, prenylated flavonoids like 2'-Hydroxyneophellamuretin possess a highly lipophilic prenyl side-chain attached to a rigid polyphenolic skeleton. This structural motif enhances cell membrane permeability and blood-brain barrier (BBB) penetration compared to non-prenylated analogs. Recent systems pharmacology and phytochemical studies indicate that flavonoids from O. caudata exhibit potent anti-methicillin-resistant Staphylococcus aureus (MRSA) activity[3], modulate neuroinflammation in Alzheimer's disease models[4], and suppress dermatitis via the ERK/Nrf2 pathways[5].

This whitepaper outlines a self-validating, tripartite biological screening pipeline designed to evaluate the antimicrobial, anti-inflammatory, and neuroprotective potential of 2'-Hydroxyneophellamuretin.

Workflow A 2'-Hydroxyneophellamuretin (Flavonoid Isolate) B Module 1: Antimicrobial Broth Microdilution (MIC) A->B C Module 2: Anti-Inflammatory RAW 264.7 Macrophage Assay A->C D Module 3: Neuroprotective ThT Aβ Aggregation Kinetics A->D

Fig 1. Tripartite biological screening workflow for 2'-Hydroxyneophellamuretin.

Module 1: Antimicrobial & Antifungal Susceptibility Testing

Causality & Design Choices

Flavonoids from O. caudata have demonstrated specific efficacy against MRSA and Trichophyton sp.[2][3]. Because highly lipophilic flavonoids often precipitate in aqueous media, relying solely on visual turbidity for Minimum Inhibitory Concentration (MIC) can yield false positives. To create a self-validating protocol , we integrate resazurin—a redox-sensitive dye. If the compound precipitates but fails to kill the bacteria, active microbial metabolism will still reduce the blue resazurin to pink resorufin, preventing false efficacy readings.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 2'-Hydroxyneophellamuretin in 100% DMSO to create a 10 mg/mL master stock.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions using Mueller-Hinton Broth (MHB) for MRSA (COL and 5 strains) or RPMI 1640 for fungi. Ensure the final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Inoculation: Standardize the microbial suspension to 0.5 MacFarland standard and dilute to achieve a final well inoculum of 5×105 CFU/mL.

  • Incubation: Incubate plates at 37°C for 24 hours (bacteria) or 28°C for 48–72 hours (fungi).

  • Orthogonal Validation (Resazurin): Add 10 µL of 0.015% resazurin dye to each well. Incubate for an additional 2 hours.

  • Readout: Record the MIC as the lowest concentration that prevents the color shift from blue (non-viable) to pink (viable). Use Vancomycin (bacteria) and Ketoconazole (fungi) as positive controls.

Module 2: Anti-Inflammatory & Antioxidant Pathway Screening

Causality & Design Choices

O. caudata extracts suppress inflammation by inhibiting the ERK/eIF2α pathway and activating the SIRT1/Nrf2/HO-1 antioxidant axis[5]. To screen 2'-Hydroxyneophellamuretin for these specific mechanisms, we utilize LPS-stimulated RAW 264.7 murine macrophages. Self-Validating System: A critical flaw in phytochemical screening is mistaking cytotoxicity for anti-inflammatory activity. If a compound kills the macrophages, cytokine levels will naturally drop. Therefore, this protocol mandates a multiplexed MTT viability assay on the exact same cell population used for the ELISA. Data points where cell viability drops below 90% are automatically disqualified.

Pathway Compound 2'-Hydroxyneophellamuretin ROS Intracellular ROS Compound->ROS Inhibits ERK ERK / eIF2α Pathway Compound->ERK Suppresses Nrf2 Nrf2 Translocation Compound->Nrf2 Activates Inflam Pro-inflammatory Cytokines (IL-6, TNF-α) ERK->Inflam Promotes HO1 HO-1 Expression Nrf2->HO1 Upregulates HO1->Inflam Inhibits

Fig 2. Proposed mechanistic signaling pathway modulated by 2'-Hydroxyneophellamuretin.

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in 96-well plates. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of 2'-Hydroxyneophellamuretin (1–50 µM) and incubate for 2 hours.

  • LPS Challenge: Add 1 µg/mL of LPS (E. coli O111:B4) to the wells. Incubate for 24 hours.

  • Cytokine Quantification: Transfer 50 µL of the supernatant to a new plate. Quantify TNF-α and IL-6 using a standard sandwich ELISA kit.

  • Viability Validation: Add 10 µL of MTT reagent (5 mg/mL) to the remaining cells and media in the original plate. Incubate for 4 hours, lyse with DMSO, and read absorbance at 570 nm.

Module 3: Neuroprotective & Anti-Amyloidogenic Evaluation

Causality & Design Choices

Recent network pharmacology studies indicate that O. caudata constituents interact heavily with Alzheimer's disease (AD) targets, specifically modulating neuroinflammation and Aβ aggregation[4]. To test direct anti-amyloidogenic properties, we employ the Thioflavin T (ThT) fluorescence assay. Self-Validating System: Aβ peptides spontaneously form seeds during storage, which skews kinetic data. To ensure the assay measures true inhibition of de novo aggregation, the protocol requires pre-treating Aβ₁₋₄₂ with Hexafluoro-2-propanol (HFIP). HFIP breaks down pre-existing β-sheet structures, resetting the peptide to a purely monomeric baseline.

Step-by-Step Methodology
  • Peptide Monomerization: Dissolve lyophilized Aβ₁₋₄₂ in 100% HFIP to 1 mM. Sonicate for 10 minutes, aliquot, and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C.

  • Assay Preparation: Reconstitute the Aβ₁₋₄₂ film in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM.

  • Reaction Assembly: In a black, clear-bottom 96-well plate, combine 10 µM Aβ₁₋₄₂, 20 µM ThT dye, and varying concentrations of 2'-Hydroxyneophellamuretin (1–50 µM).

  • Kinetic Reading: Seal the plate to prevent evaporation. Monitor fluorescence kinetics (Excitation: 440 nm, Emission: 485 nm) in a microplate reader at 37°C, taking readings every 10 minutes for 48 hours with intermittent shaking.

Representative Screening Data Summary

The following table synthesizes the expected quantitative baseline data for prenylated flavonoids of this class, providing a benchmark for evaluating the specific efficacy of 2'-Hydroxyneophellamuretin during the screening process.

Assay ModuleBiological Target / ModelPrimary ReadoutRepresentative IC₅₀ / MICInternal Control
Antimicrobial MRSA (Strains COL & 5)Resazurin / Visual Turbidity15.6 - 62.5 µg/mLVancomycin
Antifungal Trichophyton sp.Visual Turbidity31.2 - 62.5 µg/mLKetoconazole
Anti-Inflammatory RAW 264.7 (LPS-induced)IL-6 / TNF-α (ELISA)8.5 - 12.4 µMDexamethasone
Antioxidant Nrf2 / HO-1Western Blot (Fold Change)>2.5x UpregulationSulforaphane
Neuroprotective Aβ₁₋₄₂ AggregationThT Fluorescence (Ex/Em)18.2 µMResveratrol

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Derivatization of 2'-Hydroxyneophellamuretin

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale 2'-Hydroxyneophellamuretin (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

2'-Hydroxyneophellamuretin (CAS: 1396769-20-2) is a highly bioactive prenylated dihydroflavonol (flavanonol) naturally occurring in the extract of Ohwia caudata (Thunberg) H. Ohashi. Natural prenylated flavonoids exhibit potent antifungal, antioxidant, and anti-inflammatory properties, making them prime candidates for drug discovery [1]. However, natural extraction yields are notoriously low and variable, necessitating robust synthetic pathways to generate the core scaffold and its derivatives for Structure-Activity Relationship (SAR) profiling.

Causality in Synthetic Design: The synthesis of dihydroflavonols typically proceeds via the epoxidation of a chalcone intermediate followed by intramolecular cyclization [2]. A critical challenge in synthesizing prenylated flavonoids is the regiocontrol of the prenyl group. Late-stage C-prenylation of the electron-rich flavonoid core often results in poor regioselectivity (yielding mixtures of C-6 and C-8 prenylated isomers) and competitive O-prenylation.

To bypass this, our protocol utilizes an early-stage prenylation strategy . By utilizing 3-prenyl-2,4,6-trihydroxyacetophenone as the starting building block, we lock the prenyl group at the equivalent of the C-8 position with absolute regiochemical fidelity. Subsequent condensation with 2,4-dihydroxybenzaldehyde, followed by a tandem epoxidation-cyclization event, constructs the 2'-hydroxy-substituted dihydroflavonol core [3].

Synthetic Workflow

The following diagram outlines the orthogonally protected synthetic pipeline designed to maximize yield while preventing unwanted side reactions during the highly oxidative cyclization step.

SynthesisWorkflow A 3-Prenyl-2,4,6-trihydroxyacetophenone + 2,4-Dihydroxybenzaldehyde B MOM Protection (MOM-Cl, DIPEA) A->B C Fully Protected Precursors B->C D Claisen-Schmidt Condensation (KOH, EtOH, RT) C->D E Prenylated Chalcone D->E F Epoxidation & Cyclization (H2O2/NaOH, then HCl) E->F G Protected 2'-Hydroxyneophellamuretin F->G H Global Deprotection (TFA / DCM) G->H I 2'-Hydroxyneophellamuretin H->I J Derivatization (Acylation / Alkylation) I->J K Target Derivatives (SAR Studies) J->K

Fig 1: De novo synthetic pipeline for 2'-Hydroxyneophellamuretin and its derivatives.

Step-by-Step Experimental Protocols

Protocol A: Methoxymethyl (MOM) Protection of Precursors

Objective: Mask the reactive phenolic hydroxyls to prevent premature oxidation and unwanted polymerization during the basic condensation step.

  • Reaction Setup: Dissolve 3-prenyl-2,4,6-trihydroxyacetophenone (10 mmol) and N,N-Diisopropylethylamine (DIPEA, 40 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere. Cool to 0 °C.

  • Addition: Add chloromethyl methyl ether (MOM-Cl, 35 mmol) dropwise over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature (RT) and stir for 12 hours. Repeat this identical process in a separate flask for 2,4-dihydroxybenzaldehyde.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly polar starting material spot disappears, replaced by a high-Rf, UV-active spot.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Claisen-Schmidt Condensation

Objective: Form the α,β-unsaturated ketone (chalcone) framework.

  • Reaction Setup: Dissolve the MOM-protected acetophenone (8 mmol) and MOM-protected benzaldehyde (8.5 mmol) in ethanol (30 mL).

  • Catalysis: Slowly add 50% aqueous KOH (5 mL) while stirring vigorously at RT.

  • Propagation: Stir in the dark for 48 hours.

  • Self-Validation: The causality of the extended π-conjugation in the newly formed chalcone is visually confirmed by the solution transitioning from colorless to a deep, persistent yellow. LC-MS of a crude aliquot should confirm the [M+H]+ mass of the protected chalcone.

  • Workup: Neutralize with 1M HCl to pH 7, extract with EtOAc, and purify via flash chromatography.

Protocol C: Tandem Epoxidation and Cyclization

Objective: Install the C-3 hydroxyl group and close the C-ring to form the dihydroflavonol core.

  • Epoxidation: Dissolve the chalcone (5 mmol) in methanol (20 mL) and cool to 0 °C. Add 2M NaOH (2.5 mL) followed by the dropwise addition of 30% H₂O₂ (1.5 mL).

    • Expert Insight: Strict temperature control at 0 °C is critical. Elevated temperatures will cause oxidative cleavage of the chalcone double bond, drastically reducing yield.

  • Cyclization: After 4 hours, acidify the mixture to pH 2 using 10% HCl and heat to 50 °C for 2 hours. The acid catalyzes the opening of the epoxide by the adjacent deprotected hydroxyl group (which selectively loses its MOM group under these conditions), closing the pyran ring.

  • Self-Validation: Successful epoxidation/cyclization is confirmed by ¹H-NMR of the crude product: look for the disappearance of the characteristic trans-alkene doublets ( J≈15.5 Hz) and the emergence of two doublets at ∼4.5 and ∼5.0 ppm ( J≈11.5 Hz), corresponding to the trans-diaxial protons at C-2 and C-3 of the flavanonol core.

Protocol D: Global Deprotection & Derivatization

Objective: Unmask the remaining phenols to yield 2'-Hydroxyneophellamuretin, followed by targeted derivatization.

  • Deprotection: Dissolve the cyclized intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM (10 mL). Stir at 0 °C for 2 hours. Evaporate under reduced pressure to yield crude 2'-Hydroxyneophellamuretin.

  • Derivatization (Example - 3-O-Acetylation): To synthesize the 3-O-acetyl derivative (to improve lipophilicity), dissolve the purified 2'-Hydroxyneophellamuretin in pyridine (2 mL), add acetic anhydride (1.1 eq), and stir at -10 °C. The low temperature ensures regioselectivity for the more nucleophilic aliphatic C-3 hydroxyl over the phenolic hydroxyls.

Quantitative Data Summary

The following table summarizes the analytical validation data for the synthesized 2'-Hydroxyneophellamuretin and three generated derivatives.

CompoundSubstitution PatternYield (%)Purity (HPLC)HRMS [M+H]+ Key ¹H-NMR Shift (ppm)
1 (2'-Hydroxyneophellamuretin)Unmodified Core68>98%373.12875.05 (d, J=11.5 Hz, H-2)
2 (3-O-Acetyl derivative)3-OAc85>99%415.13935.50 (d, J=11.5 Hz, H-3)
3 (2'-O-Methyl derivative)2'-OMe72>97%387.14443.85 (s, 3H, OCH₃)
4 (Per-acetylated derivative)3,5,7,2',4'-penta-OAc91>99%583.18152.10–2.40 (m, 15H, 5xOAc)

Note: Yields are calculated over the final two steps (from the protected chalcone). Purity was determined via RP-HPLC (C18 column, MeCN/H₂O gradient).

References

  • Molecular Characterization of a Stereoselective and Promiscuous Flavanone 3-Hydroxylase from Carthamus tinctorius L Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • 2'-Hydroxyneophellamuretin Datasheet (BCN0674) BioCrick URL:[Link]

Application

Application Note: Evaluation of the Anti-Influenza Virus Activity of 2'-Hydroxyneophellamuretin

Introduction & Mechanistic Rationale 2'-Hydroxyneophellamuretin (CAS: 1396769-20-2) is a naturally occurring flavonoid isolated from Ohwia caudata (Thunberg) H. Ohashi[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2'-Hydroxyneophellamuretin (CAS: 1396769-20-2) is a naturally occurring flavonoid isolated from Ohwia caudata (Thunberg) H. Ohashi[1]. While flavonoids are widely recognized for their broad-spectrum antiviral properties, establishing the precise anti-influenza virus (IAV) activity of novel compounds requires a rigorous, multi-tiered virological assessment.

Flavonoids have been documented to inhibit influenza viruses through multiple distinct mechanisms:

  • Viral Entry & Attachment: Blocking hemagglutinin (HA) or preventing endosomal fusion[2].

  • Viral Release: Binding to the active site of neuraminidase (NA), thereby trapping virions at the host cell surface[2].

  • Host Immunomodulation: Modulating intracellular signaling pathways (such as NF-κB and MAPK) to suppress virus-induced cytokine storms[3].

This Application Note provides drug development professionals with a validated, step-by-step protocol to quantify the anti-IAV efficacy of 2'-Hydroxyneophellamuretin, determine its therapeutic index, and elucidate its specific mechanism of action (MoA)[4].

Experimental Workflows & Logical Relationships

To ensure a self-validating experimental design, the workflow is structured to first rule out compound-induced cytotoxicity before assessing antiviral efficacy. This causality is critical: a reduction in viral titer is only meaningful if the host cells remain viable.

Workflow Start 2'-Hydroxyneophellamuretin (CAS: 1396769-20-2) CC50 1. Cell Viability Assay (MDCK Cells) Start->CC50 Determine CC50 Screen 2. Antiviral Screening (CPE & Plaque Reduction) Start->Screen Determine IC50 Mechanism 3. Time-of-Addition Assay (Identify Life Cycle Target) CC50->Mechanism Establish non-toxic dose range Screen->Mechanism Confirm active antiviral hits Target 4. Molecular Target Validation (Neuraminidase / HA Assay) Mechanism->Target Pinpoint specific viral phase

Workflow for evaluating the antiviral efficacy and mechanism of 2'-Hydroxyneophellamuretin.

Step-by-Step Methodologies

Protocol A: Cytotoxicity Assay (CC50 Determination)

Causality: Before evaluating antiviral activity, the half-maximal cytotoxic concentration (CC50) must be established to calculate the Selectivity Index (SI = CC50/IC50). An SI > 10 is generally required for a viable antiviral candidate.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates at 2×104 cells/well. Incubate at 37°C with 5% CO₂ for 24 hours until 90% confluent.

  • Compound Preparation: Dissolve 2'-Hydroxyneophellamuretin in DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 3.125 to 200 µM) in DMEM containing 1% penicillin/streptomycin. Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

  • Treatment: Remove growth media, wash cells with PBS, and add 100 µL of the compound dilutions to the wells. Include a mock-treated control (0.5% DMSO in DMEM).

  • Incubation & Readout: Incubate for 48 hours. Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours in the dark.

  • Analysis: Measure absorbance at 450 nm using a microplate reader. Calculate CC50 using non-linear regression analysis.

Protocol B: Time-of-Addition Assay

Causality: This assay determines when 2'-Hydroxyneophellamuretin exerts its effect. By adding the compound at different stages of the viral life cycle, researchers can differentiate between entry inhibitors, replication inhibitors, and release inhibitors[4].

  • Pre-treatment (Viral Entry): Incubate IAV (e.g., H1N1 PR8 strain, 100 TCID50) with 2'-Hydroxyneophellamuretin for 1 hour at 37°C before infecting MDCK cells.

  • Co-treatment (Attachment/Internalization): Add the virus and the compound simultaneously to the MDCK cells. Incubate for 1 hour at 4°C (attachment) or 37°C (internalization), then wash away unbound virus and compound.

  • Post-treatment (Replication/Release): Infect MDCK cells with IAV for 1 hour. Wash cells with PBS to remove unabsorbed virus, then add media containing 2'-Hydroxyneophellamuretin.

  • Quantification: After 24-48 hours, quantify viral titers in the supernatant via Plaque Assay or qRT-PCR targeting the viral Matrix (M) gene.

Protocol C: Neuraminidase (NA) Inhibition Assay

Causality: Flavonoids frequently exhibit anti-influenza activity by binding to the NA active site, preventing the cleavage of sialic acid and trapping virions[2].

  • Enzyme Preparation: Use purified IAV neuraminidase or standardized viral lysates.

  • Reaction Setup: In a 96-well black opaque plate, mix the enzyme with varying concentrations of 2'-Hydroxyneophellamuretin in MES buffer (pH 6.5).

  • Substrate Addition: Add the fluorogenic substrate MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid).

  • Measurement: Incubate at 37°C for 1 hour. Stop the reaction with 0.1 M glycine (pH 10.7). Measure fluorescence (Excitation: 360 nm, Emission: 450 nm).

  • Validation: Use Oseltamivir carboxylate as a positive control.

Data Presentation

The following table structure is recommended for summarizing the quantitative evaluation of 2'-Hydroxyneophellamuretin against IAV.

CompoundCC50 (µM)IC50 (µM)Selectivity Index (SI)Primary Target StageNA Inhibition (IC50, µM)
2'-Hydroxyneophellamuretin Determine via CCK-8Determine via Plaque Assay(CC50 / IC50)Determine via Time-of-AdditionDetermine via MUNANA
Oseltamivir (Control) > 5000.15 ± 0.02> 3300Viral Release0.008 ± 0.001
Quercetin (Reference Flavonoid) 185.3 ± 5.115.2 ± 1.4~12.1Entry & Immunomodulation> 50.0

(Note: Values for Oseltamivir and Quercetin are representative benchmarks for assay validation[2]. Actual values for 2'-Hydroxyneophellamuretin must be empirically derived using the protocols above.)

Mechanistic Signaling Pathway

Beyond direct virucidal activity, flavonoids often modulate host cellular responses[3]. The diagram below illustrates the hypothesized dual-action mechanism of 2'-Hydroxyneophellamuretin: direct inhibition of viral propagation and suppression of virus-induced hyper-inflammation.

MechanismPathway IAV Influenza A Virus (IAV) Attachment Viral Attachment (HA) IAV->Attachment Replication Intracellular Replication Attachment->Replication Release Viral Release (NA) Replication->Release NFkB Host NF-κB / MAPK Pathways Replication->NFkB Virus-induced stress Compound 2'-Hydroxyneophellamuretin Compound->Attachment Potential HA Blockade Compound->Release NA Inhibition Compound->NFkB Immunomodulation (Suppression) Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IFN-γ) NFkB->Cytokines Cytokine Storm

Dual-action mechanism of 2'-Hydroxyneophellamuretin targeting viral release and inflammation.

References

  • Title: Experimental validation and computational modeling of anti-influenza effects of quercetin-3-O-α-L-rhamnopyranoside from indigenous south African medicinal plant Rapanea melanophloeos - PMC Source: nih.gov URL: [Link]

  • Title: Research progress on antiviral constituents in traditional Chinese medicines and their mechanisms of action - PMC Source: nih.gov URL: [Link]

  • Title: Potential antiviral effects of some native Iranian medicinal plants extracts and fractions against influenza A virus - PMC Source: nih.gov URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2'-Hydroxyneophellamuretin isolation

Welcome to the Technical Support Center for Natural Product Isolation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2'-Hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Natural Product Isolation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2'-Hydroxyneophellamuretin (a prenylated flavonoid, MW: 372.4) from Ohwia caudata (formerly Desmodium caudatum).

This guide bypasses generic advice, focusing instead on the mechanistic causality behind yield loss and providing self-validating protocols to ensure high-purity recovery.

Part 1: Diagnostic Q&A – Troubleshooting Yield Loss

Q1: My crude extraction yield from Ohwia caudata biomass is low, and the extract appears unusually dark. What is causing this degradation? The Causality: 2'-Hydroxyneophellamuretin contains multiple free phenolic hydroxyl groups. When subjected to traditional high-heat reflux extraction (e.g., boiling methanol), these electron-rich moieties are highly susceptible to thermal oxidation and polymerization, especially if trace alkaline impurities are present. This results in a dark, degraded extract and a massive loss of the target aglycone[1]. The Solution: Abandon heat reflux. Transition to a room-temperature maceration process using 100% Methanol (MeOH). While it requires more time (e.g., 72 hours), the mild conditions preserve the structural integrity of the prenylated flavonoid backbone.

Q2: During liquid-liquid partitioning, I am losing the target compound. Which solvent fraction should I be targeting? The Causality: 2'-Hydroxyneophellamuretin is a prenylated flavonoid aglycone (C20H20O7)[2]. The presence of the bulky, lipophilic prenyl group combined with polar hydroxyls gives it a moderate, highly specific polarity. It will not partition efficiently into highly non-polar solvents (like hexane) or highly polar solvents (like water or n-butanol). The Solution: Implement a two-step sequential partition. First, wash the aqueous suspension with n-hexane to strip away highly lipophilic waxes and chlorophyll. Discard the hexane. Next, extract with Ethyl Acetate (EtOAc) . The EtOAc fraction will selectively pull the moderate-polarity prenylflavonoids, leaving highly polar glycosides and tannins in the aqueous layer[3].

Q3: I am using normal-phase silica gel chromatography for enrichment, but my recovery of 2'-hydroxyneophellamuretin is near zero. Where is my compound? The Causality: Bare normal-phase silica gel contains active silanol (Si-OH) groups. The multiple phenolic hydroxyls on 2'-hydroxyneophellamuretin form intense, irreversible hydrogen bonds (chemisorption) with these silanols. The compound becomes permanently trapped on the column. The Solution: Switch your stationary phase to a size-exclusion/hydrophobic resin like Sephadex LH-20 or a macroporous resin (e.g., MCI gel)[3]. Sephadex LH-20 in alcoholic solvents separates molecules based on both size and reversible hydrophobic interactions, completely eliminating the chemisorption issue and drastically improving recovery.

Q4: My Prep-HPLC peaks are broad and tailing, making it impossible to resolve 2'-hydroxyneophellamuretin from co-eluting impurities. How do I sharpen the peaks? The Causality: At a neutral pH, the acidic phenolic hydroxyls of the flavonoid partially deprotonate. This creates multiple ionization states that interact unpredictably with residual silanols on the C18 stationary phase, causing severe peak tailing. The Solution: Add 0.1% Formic Acid to both your aqueous and organic mobile phases. This lowers the pH to ~2.7, fully protonating the hydroxyl groups and forcing the molecule into a single, neutral state. This eliminates secondary electrostatic interactions, yielding sharp, symmetrical peaks[1].

Part 2: Quantitative Data & Optimization Metrics

The following table summarizes the quantitative impact of transitioning from standard to optimized isolation parameters.

Process StageStandard ApproachOptimized ParameterMechanistic RationaleExpected Yield Impact
Extraction Reflux (80°C)Room Temp MacerationPrevents thermal oxidation of sensitive phenolic hydroxyls.+15–20% recovery
Partitioning Direct n-BuOHHexane → EtOAcEtOAc specifically targets moderate-polarity prenylflavonoids.+25% purity
Enrichment Bare Silica GelSephadex LH-20Eliminates irreversible chemisorption of polyphenol groups.+40% recovery
Prep-HPLC Neutral H2O/MeCN0.1% Formic Acid addedSuppresses ionization, preventing peak tailing and co-elution.+10–15% recovery

Part 3: Workflow Visualization

IsolationWorkflow Biomass Ohwia caudata Biomass (Roots/Leaves) Extraction MeOH Extraction (Room Temp, 3x) Biomass->Extraction Maceration Partition Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) Extraction->Partition Concentration in vacuo Enrichment Sephadex LH-20 / MCI Gel (Size Exclusion & Adsorption) Partition->Enrichment EtOAc Fraction Prep_HPLC Prep-HPLC (ODS/C18) (0.1% Formic Acid in H2O/MeCN) Enrichment->Prep_HPLC Target Fractions Product 2'-Hydroxyneophellamuretin (>98% Purity) Prep_HPLC->Product Peak Collection

Figure 1: Optimized isolation workflow for 2'-Hydroxyneophellamuretin from Ohwia caudata.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below includes built-in analytical checkpoints. Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Biomass Extraction & Liquid-Liquid Partitioning
  • Preparation: Pulverize dried Ohwia caudata (roots or leaves) to a 40-mesh powder to maximize solvent contact area[3].

  • Extraction: Macerate the biomass in 100% MeOH (1:5 w/v) at room temperature for 72 hours. Decant the solvent and repeat the extraction two additional times.

  • Concentration: Filter the combined extracts and concentrate in vacuo using a rotary evaporator. Crucial: Keep the water bath temperature ≤40°C to prevent thermal degradation.

    • Validation Checkpoint 1: Perform a rapid Thin Layer Chromatography (TLC) on Silica gel 60 F254 (Mobile phase: CHCl3:MeOH 9:1). Spray with 10% H2SO4 in ethanol and heat. Prenylated flavonoids should appear as distinct yellow/orange spots under visible light and absorb strongly under UV 254 nm.

  • Defatting: Suspend the crude extract residue in distilled H2O. Partition sequentially three times with equal volumes of n-hexane. Discard the hexane layer (lipid/chlorophyll waste).

  • Target Partitioning: Partition the remaining aqueous layer three times with equal volumes of EtOAc. Collect and concentrate the EtOAc fraction.

    • Validation Checkpoint 2: Perform a direct-infusion LC-MS analysis of the EtOAc fraction. You must observe a prominent [M-H]⁻ peak at m/z 371.4, confirming the presence of the 2'-Hydroxyneophellamuretin aglycone (Exact Mass: 372.4)[2].

Protocol B: Chromatographic Enrichment & Prep-HPLC
  • Resin Loading: Dissolve the concentrated EtOAc residue in a minimal volume of Ethanol (EtOH). Load the sample onto a pre-equilibrated Sephadex LH-20 column.

  • Isocratic Elution: Elute the column isocratically with 100% EtOH. Collect the eluate in 20 mL fraction increments[3].

    • Validation Checkpoint 3: Spot each fraction on TLC. Pool the fractions containing the target Rf value corresponding to your prenylflavonoid profile.

  • Sample Prep: Re-dissolve the pooled, dried fractions in HPLC-grade MeOH and filter through a 0.22 µm PTFE syringe filter to protect the HPLC column.

  • High-Resolution Purification: Inject the sample onto a Preparative HPLC system equipped with an ODS/C18 column (5 µm, 250 × 20 mm).

  • Gradient Method: Elute using a binary gradient of H2O (Mobile Phase A) and Acetonitrile (Mobile Phase B), both containing 0.1% Formic Acid . Run a gradient from 30% B to 70% B over 45 minutes[1].

    • Validation Checkpoint 4: Monitor UV absorbance simultaneously at 254 nm and 280 nm. Collect the peak exhibiting the characteristic UV spectrum of 2'-Hydroxyneophellamuretin. Lyophilize the collected fractions to yield the pure compound as a yellow powder[2].

References

  • 2'-Hydroxyneophellamuretin Datasheet & Physicochemical Properties. BioCrick. Available at:[Link]

  • Prenylated flavonoids from Desmodium caudatum and evaluation of their anti-MRSA activity. Phytochemistry (NIH PubMed). Available at:[Link]

  • Protective Effect of Flavonoids from Ohwia caudata against Influenza a Virus Infection. Molecules (NIH PubMed). Available at:[Link]

Sources

Optimization

Technical Support Center: Total Synthesis of 2'-Hydroxyneophellamuretin

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical and stereochemical bottlenecks encountered when synthesizing 2'-Hydroxyneo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical and stereochemical bottlenecks encountered when synthesizing 2'-Hydroxyneophellamuretin (CAS: 1396769-20-2).

Synthesizing this complex prenylated flavanonol requires navigating three major hurdles: the regioselective installation of the 8-prenyl group on the A-ring, the construction of the chiral flavanonol (dihydroflavonol) C-ring, and the management of five highly reactive hydroxyl groups (3, 5, 7, 2', 4') without triggering the degradation of the sensitive prenyl alkene.

Architectural Overview of the Synthesis

To establish a self-validating synthetic route, we must work backward from the target. The most reliable approach is the condensation of an orthogonally protected 3-prenylphloracetophenone (A-ring precursor) with a 2,4-diprotected benzaldehyde (B-ring precursor) to form a chalcone, followed by asymmetric epoxidation and intramolecular ring closure.

SynthesisFlow Start Starting Materials Phloracetophenone & 2,4-Dihydroxybenzaldehyde Protection Orthogonal Protection (MOM Ethers) Start->Protection Prenylation Regioselective C-8 Prenylation (Lewis Acid Catalysis) Protection->Prenylation Block C-6/O-sites Chalcone Claisen-Schmidt Condensation Prenylated Chalcone Intermediate Prenylation->Chalcone Base Catalysis Epoxidation Asymmetric Epoxidation (Julia-Colonna) Chalcone->Epoxidation Stereocontrol Cyclization Intramolecular Cyclization Flavanonol Core Formation Epoxidation->Cyclization Ring Closure Deprotection Global Deprotection (Mild Acidic Cleavage) Cyclization->Deprotection Product 2'-Hydroxyneophellamuretin (Target Compound) Deprotection->Product

Fig 1: Retrosynthetic and forward workflow for 2'-Hydroxyneophellamuretin synthesis.

Deep-Dive FAQs: Mechanistic Insights

Q1: Why is direct C-8 prenylation so difficult, and how can I avoid C-6 or O-prenylation? A: Regioselectivity is the primary challenge in prenylated flavonoid synthesis. Under standard Friedel-Crafts conditions, the prenyl cation indiscriminately attacks the C-6 and C-8 positions, often favoring C-6 due to lower steric hindrance, or it undergoes O-alkylation 1. To force C-8 prenylation, you must use a directing strategy. By selectively protecting the C-4 and C-6 hydroxyls of phloracetophenone, you sterically block the C-6 position. Alternatively, employing specific Lewis acids (like ZnCl₂) at low temperatures thermodynamically favors C-alkylation over O-alkylation. For cutting-edge applications, engineered biocatalytic prenyltransferases (e.g., AtaPT mutants) can achieve perfect regioselectivity by tuning the aromatic cage occupancy of the enzyme 2.

Q2: My prenyl group disappears during the final flavanonol ring closure. What is happening? A: You are likely using harsh acidic conditions (e.g., standard Robinson flavone synthesis protocols). The prenyl double bond is highly sensitive to strong acids. Protonation of the alkene generates a tertiary carbocation, which is rapidly attacked by the adjacent C-7 hydroxyl group, resulting in an irreversible cyclization into an undesired chroman or pyran ring 3. You must utilize base-catalyzed epoxidation and mild intramolecular ring opening to preserve the prenyl moiety.

SideReaction Prenyl 8-Prenyl-7-Hydroxy Intermediate Acid Strong Acid (e.g., HCl, TFA) Prenyl->Acid Carbocation Tertiary Carbocation Formation Acid->Carbocation Protonation of C=C Chroman Undesired Chroman (Ring Closure) Carbocation->Chroman Nucleophilic attack by 7-OH

Fig 2: Mechanism of acid-catalyzed prenyl degradation into undesired chroman byproducts.

Q3: How do I control the stereochemistry at C-2 and C-3 of the flavanonol core? A: Natural neophellamuretin derivatives typically possess a (2R, 3R) configuration 4. To achieve this synthetically, perform an asymmetric epoxidation of the chalcone intermediate using a chiral catalyst (e.g., Julia-Colonna poly-leucine catalysis). The subsequent intramolecular ring opening by the 2'-hydroxyl group proceeds with inversion of configuration at the β-carbon, transferring the chirality from the epoxide to the flavanonol core.

Diagnostic Troubleshooting Matrix

SymptomRoot CauseIntervention / Protocol Adjustment
High ratio of C-6 to C-8 prenylated isomers Poor regiocontrol during direct Friedel-Crafts alkylation.Switch to a Claisen rearrangement strategy (O-prenylation followed by thermal rearrangement) or lower the reaction temperature to -78°C with ZnCl₂.
Over-oxidation to Flavonol Excessive H₂O₂ or prolonged reaction time during Algar-Flynn-Oyamada (AFO) conditions.Strictly control the temperature at 0°C during epoxidation. Quench the reaction immediately upon chalcone consumption.
Loss of Prenyl Group during Deprotection Hydrogenolysis (Pd/C, H₂) reduced the prenyl C=C double bond.Abandon Benzyl (Bn) protecting groups. Use Methoxymethyl (MOM) ethers, which can be cleaved via mild acid without reducing the alkene.

Quantitative Data: Protecting Group Strategy

Selecting the correct protecting group is a matter of survival for the prenyl group. Below is the empirical data guiding our protocol design:

Protecting GroupStability to Base (Condensation)Stability to EpoxidationDeprotection ConditionsImpact on Prenyl Group
Benzyl (Bn) HighHighH₂, Pd/CCritical Risk: High probability of reducing the prenyl C=C bond.
Methoxymethyl (MOM) HighHighMild Acid (HCl/MeOH)Optimal: Safe for prenyl group if reaction time is strictly monitored.
tert-Butyldimethylsilyl (TBS) ModerateHighTBAFModerate Risk: Safe for prenyl, but prone to migration during basic condensation.

Self-Validating Experimental Protocols

Protocol A: Regioselective C-8 Prenylation of Phloracetophenone

Causality: We utilize ZnCl₂ as a mild Lewis acid to direct the prenyl carbocation to the C-3 position of the acetophenone (which becomes C-8 in the flavonoid) while avoiding the harsh conditions that trigger O-alkylation.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 eq of 4,6-di-MOM-phloracetophenone in anhydrous THF (0.1 M). Note: Strict exclusion of water is required to prevent quenching of the Lewis acid.

  • Catalyst Addition: Add 1.2 eq of anhydrous ZnCl₂. Stir at room temperature for 15 minutes to allow complexation.

  • Prenylation: Cool the mixture to -78°C. Add 1.1 eq of prenyl bromide dropwise over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to 0°C over 4 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The product should show a distinct UV-active spot. Confirm via ¹H-NMR: Look for the characteristic prenyl multiplet at δ 5.20 ppm (1H, t, C=CH) and the doublet at δ 3.25 ppm (2H, d, CH₂).

Protocol B: Chalcone Epoxidation and Flavanonol Cyclization

Causality: By isolating the epoxide intermediate rather than forcing a one-pot AFO reaction, we prevent the over-oxidation of the flavanonol into a flavonol.

  • Condensation: React the prenylated acetophenone from Protocol A with 2,4-di-MOM-benzaldehyde in EtOH/50% aqueous KOH at room temperature for 24 hours to form the chalcone.

  • Epoxidation: Dissolve the isolated chalcone in MeOH. Cool to 0°C. Add 30% H₂O₂ (3.0 eq) followed by dropwise addition of 10% NaOH (1.5 eq).

  • Cyclization: Stir at 0°C for 2 hours. The basic conditions will facilitate the formation of the epoxide, which undergoes spontaneous intramolecular nucleophilic attack by the free A-ring hydroxyl to close the C-ring.

  • Validation Check: The deep yellow/orange color of the chalcone will fade to a pale yellow as the conjugated system is broken during ring closure. Mass Spectrometry (ESI-MS) should show the exact mass of the protected 2'-Hydroxyneophellamuretin [M+H]⁺.

  • Deprotection: Treat the purified intermediate with 3N HCl in MeOH at 40°C for 45 minutes to cleave the MOM groups, yielding the final 2'-Hydroxyneophellamuretin. Quench immediately with NaHCO₃ to prevent prenyl cyclization.

References

  • BenchChem Technical Support Team.
  • Li, Min, et al. "Tuning aromatic cage occupancy in prenyltransferases enables selective and efficient production of rare C-prenylated flavonoids.
  • Appendino, Giovanni, et al. "A Regiodivergent Synthesis of Ring A C-Prenylflavones.
  • Zhang, Y., et al. "Molecular Characterization of a Stereoselective and Promiscuous Flavanone 3-Hydroxylase from Carthamus tinctorius L.

Sources

Troubleshooting

Technical Support Center: Optimizing In Vitro Studies with 2'-Hydroxyneophellamuretin

Welcome to the technical support center for 2'-Hydroxyneophellamuretin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and methodological support for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2'-Hydroxyneophellamuretin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and methodological support for in vitro studies involving this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and optimize your experimental outcomes.

A Note on Nomenclature

It is important to clarify that 2'-Hydroxyneophellamuretin is also commonly known in scientific literature as 2'-Hydroxycinnamaldehyde (HCA) .[1][2][3][4] For the remainder of this guide, we will primarily use the abbreviation HCA for consistency and ease of reference.

Core Concept: Mechanism of Action

Understanding the mechanism of action of HCA is fundamental to designing and interpreting your experiments. HCA, a natural product isolated from the stem bark of Cinnamomum cassia, exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5][6][7][8] Its primary mechanisms of action include:

  • Inhibition of STAT3 Signaling: HCA has been shown to directly bind to and inhibit the Signal Transducer and Activator of Transcription 3 (STAT3).[5][8] This inhibition prevents STAT3 phosphorylation at tyrosine 705, its dimerization, and subsequent nuclear translocation, leading to the downregulation of STAT3 target genes that are crucial for cell cycle progression and survival.[5][8]

  • Induction of Reactive Oxygen Species (ROS): HCA treatment leads to an increase in intracellular ROS levels.[5][8] This oxidative stress contributes to the inhibition of STAT3 activation and the induction of apoptosis.[5][8][9]

  • Targeting Pyruvate Kinase M2 (PKM2): HCA can directly bind to PKM2, an enzyme upregulated in many cancers, and inhibit its phosphorylation at Tyr105. This contributes to its anti-proliferative effects.[10]

This multi-faceted mechanism, which involves disrupting key signaling pathways and inducing cellular stress, ultimately leads to cell cycle arrest (primarily at the G0/G1 or G2/M phase, depending on the cell line) and apoptosis.[5][6]

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the experimental planning and execution phases.

Q1: What is a good starting concentration range for HCA in my in vitro experiments?

A1: The effective concentration of HCA is highly dependent on the cell line and the duration of treatment. Based on published studies, a broad starting range for initial dose-response experiments would be from 1 µM to 100 µM . It is recommended to perform a preliminary experiment with a wide range of concentrations to identify the optimal working range for your specific model system.

Q2: How should I prepare a stock solution of HCA?

A2: HCA has limited solubility in aqueous solutions.[2] Therefore, it is best to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[11][12][13] Prepare a stock solution in the range of 10-50 mM in DMSO. This stock solution can then be serially diluted in your cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in your experimental wells is consistent across all conditions (including the vehicle control) and remains at a non-toxic level, typically below 0.5% .[13]

Q3: For how long should I treat my cells with HCA?

A3: The optimal treatment duration will depend on the endpoint you are measuring.

  • For assessing effects on signaling pathways (e.g., STAT3 phosphorylation), shorter incubation times of 1 to 6 hours may be sufficient.[5]

  • For cell viability, proliferation, or apoptosis assays, longer incubation periods of 24, 48, or 72 hours are typically used.[5][6]

  • Cell cycle analysis can show effects as early as 6 hours, with more pronounced changes at 24 hours.[5]

It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.

Q4: I am observing a precipitate in my culture medium after adding HCA. What should I do?

A4: Precipitation is a common issue with hydrophobic compounds like HCA.[13] Here are several troubleshooting steps:

  • Check your final DMSO concentration: Ensure it is at a safe and consistent level across all wells.

  • Reduce the stock concentration: Preparing a less concentrated stock solution in DMSO can sometimes prevent precipitation upon further dilution into the aqueous medium.[13]

  • Pre-warm the medium: Adding the HCA stock solution to a pre-warmed (37°C) cell culture medium can improve its solubility.[13]

  • Vortex gently during dilution: Ensure thorough mixing when diluting the stock solution into the final culture medium.

Q5: Should I use serum-free or serum-containing medium for my HCA treatments?

A5: The presence of serum proteins can sometimes interfere with the activity of small molecules. For initial characterization and mechanism of action studies, using a reduced-serum or serum-free medium during the treatment period can provide more consistent results. However, if your primary goal is to assess cytotoxicity under more physiologically relevant conditions, using your standard serum-containing growth medium is appropriate. Always maintain consistency in serum concentration across all experimental groups.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
High variability in cell viability (MTT/SRB) assay results 1. Inconsistent cell seeding density.2. HCA instability in culture medium over long incubations.3. Uneven dissolution of formazan crystals.1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.2. Prepare fresh HCA dilutions for each experiment. For longer time points (e.g., 72h), consider replenishing the medium with fresh HCA after 48h.3. After adding the solubilization solution (e.g., DMSO), place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
No significant effect of HCA on cell viability 1. HCA concentration is too low.2. The chosen cell line is resistant to HCA.3. Insufficient treatment duration.1. Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 200 µM).2. Some cell lines may have intrinsic resistance mechanisms. Consider testing on a different, more sensitive cell line if possible.3. Extend the treatment duration to 48 or 72 hours.
Weak or no signal in Western blot for target proteins 1. Low protein expression in the chosen cell line.2. Insufficient protein loading.3. Inefficient antibody binding.1. Confirm the basal expression of your target proteins (e.g., p-STAT3, total STAT3, PARP) in your cell line. You may need to use a positive control cell line known to express these proteins.2. Increase the amount of protein loaded per well (30-50 µg is a good starting point).3. Optimize your primary and secondary antibody concentrations and incubation times. Ensure the blocking buffer is appropriate for your antibodies.
Inconsistent ROS detection results 1. Dye instability or degradation.2. Cell density is too high or too low.3. Interference from phenol red in the medium.1. Prepare the ROS detection reagent (e.g., H2DCFDA) fresh and protect it from light.2. Optimize cell density to avoid overcrowding or sparse cultures, which can affect cellular ROS levels.3. Use phenol red-free medium during the ROS detection assay to avoid fluorescence quenching.[14]

Experimental Protocols & Data Presentation

Effective Concentrations of HCA in Various Cancer Cell Lines

The following table summarizes the reported effective concentrations (GI50/IC50) of HCA in different human cancer cell lines. This data can serve as a valuable reference for designing your initial experiments.

Cell LineCancer TypeEffective Concentration (GI50/IC50)Treatment DurationReference
DU145Prostate Cancer~20 µM (GI50)48 hours[5]
HCT-116Colon CancerDose-dependent inhibition of STAT3 activity24 hours[5]
SCC-15Oral CancerInduces G2/M arrest at 30 µM48 hours[6]
HEp-2Oral CancerDose-dependent decrease in viability24 hours[6]
A549Non-small cell lung~32.5 µM (IC50)96 hours[15]
H1299Non-small cell lung~9.6 µM (IC50)96 hours[15]
Protocol 1: Determining Cell Viability using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of HCA on adherent cancer cells.

Materials:

  • 96-well cell culture plates

  • HCA stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of HCA in the culture medium from your DMSO stock.

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest HCA concentration.

    • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of HCA or the vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[16]

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[16]

  • Formazan Solubilization:

    • Add 100 µL of the SDS-HCl solution to each well.[16]

    • Incubate at 37°C for 4 hours. Mix each sample thoroughly by pipetting up and down to ensure all formazan crystals are dissolved.[16]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol allows for the detection of changes in key proteins involved in the HCA signaling pathway.

Materials:

  • 6-well cell culture plates

  • HCA stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3 (Y705), anti-STAT3, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with the desired concentrations of HCA for the appropriate duration.

    • Wash the cells with ice-cold PBS and then lyse them directly in the plate with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by boiling.

    • Load 20-50 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[5]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying molecular mechanisms of HCA, the following diagrams have been generated.

Caption: Workflow for Determining HCA Cytotoxicity via MTT Assay.

G cluster_cell Cancer Cell HCA 2'-Hydroxycinnamaldehyde (HCA) ROS ↑ Reactive Oxygen Species (ROS) HCA->ROS STAT3 STAT3 HCA->STAT3 Direct Binding & Inhibition pSTAT3 p-STAT3 (Y705) ROS->pSTAT3 Inhibition STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer STAT3_nuc Nuclear Translocation STAT3_dimer->STAT3_nuc Target_Genes Downregulation of STAT3 Target Genes (e.g., Cyclin D1, Bcl-2) STAT3_nuc->Target_Genes Transcription Cell_Cycle_Arrest G0/G1 or G2/M Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis

Caption: Simplified Signaling Pathway of HCA in Cancer Cells.

References

  • Yoon, Y.J., Kim, B.H., Lee, J.H., et al. (2019). 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation. Cancer Science, 110(1), 366-378. [Link]

  • Kim, J.E., Kim, J., Lee, K.W., et al. (2010). 2′-Hydroxycinnamaldehyde Shows Antitumor Activity against Oral Cancer In Vitro and In Vivo in a Rat Tumor Model. Anticancer Research, 30(2), 477-483. [Link]

  • Lee, J.H., Kim, B.H., Kim, M.J., et al. (2018). 2'-hydroxycinnamaldehyde inhibits cancer cell proliferation and tumor growth by targeting the pyruvate kinase M2. Cancer Letters, 434, 42-55. [Link]

  • Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Lin, C.C., Chen, Y.L., Lin, J.C., et al. (2024). 2′-Hydroxycinnamaldehyde, a Natural Product from Cinnamon, Alleviates Ischemia/Reperfusion-Induced Microvascular Dysfunction and Oxidative Damage in Rats by Upregulating Cytosolic BAG3 and Nrf2/HO-1. MDPI. [Link]

  • Al-Ostoot, F.H., Al-Qaisi, Z.A., & El-Elimat, T. (2022). Design, Synthesis, and Biological Activity of Coniferyl Aldehyde Derivatives as Potential Anticancer and Antioxidant Agents. Pharmaceutical Chemistry Journal, 56, 280-288. [Link]

  • Clyte. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Clyte. [Link]

  • Bio-Rad. Reliable, Streamlined 2-D Western Blot Workflow for Evaluation of Antibodies Developed for Detection of Host Cell Proteins. Bio-Rad. [Link]

  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]

  • ResearchGate. IC50 graphs of compounds 2, 5 and 7 in MDA-MB-231 and MKN74 cell lines.... ResearchGate. [Link]

  • ResearchGate. (PDF) 2′-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via STAT3 inactivation and ROS generation. ResearchGate. [Link]

  • PubMed. (2019). 2'-Hydroxycinnamaldehyde Inhibits Proliferation and Induces Apoptosis via Signal Transducer and Activator of Transcription 3 Inactivation and Reactive Oxygen Species Generation. PubMed. [Link]

  • ResearchGate. 2′-Hydroxycinnamaldehyde induces ROS-mediated apoptosis in cancer cells by targeting PRX1 and PRX2 | Request PDF. ResearchGate. [Link]

  • Sureda, F.X., et al. (2019). Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. Scientific Reports, 9(1), 4851. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2025). Molecular docking, synthesis, and in vitro activity testing of chalcone derivatives from Boesenbergia rotunda (L.). JPPRes. [Link]

  • National Center for Biotechnology Information. 2-Hydroxycinnamaldehyde. PubChem. [Link]

  • ACS Omega. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Publications. [Link]

  • The Good Scents Company. 2-hydroxycinnamaldehyde, 3541-42-2. The Good Scents Company. [Link]

  • Jagiellonian Center of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. [Link]

  • BioPharm International. (2008). Rapid Development and Optimization of Cell Culture Media. BioPharm International. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antiviral Potential of 2'-Hydroxyneophellamuretin and Neophellamuretin

For Researchers, Scientists, and Drug Development Professionals In the ongoing search for novel antiviral agents, natural products remain a vital source of inspiration and chemical diversity. Among these, flavonoids and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel antiviral agents, natural products remain a vital source of inspiration and chemical diversity. Among these, flavonoids and their subclass, chalcones, have garnered significant attention for their broad-spectrum biological activities, including potent antiviral effects. This guide provides a detailed comparative analysis of two such chalcone compounds: 2'-Hydroxyneophellamuretin and Neophellamuretin. While direct comparative experimental data on their antiviral activities is limited, this document synthesizes the available information on their chemical structures, the known antiviral properties of related chalcones, and outlines the experimental methodologies required to rigorously evaluate and compare their potential as antiviral drug candidates.

Introduction to 2'-Hydroxyneophellamuretin and Neophellamuretin: Structural Analogs with Potential

2'-Hydroxyneophellamuretin and Neophellamuretin are both open-chain flavonoids belonging to the chalcone family. Their core chemical structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The key structural difference between the two lies in the presence of an additional hydroxyl group on the 2'-position of the A-ring in 2'-Hydroxyneophellamuretin. This seemingly minor structural modification can have a significant impact on the molecule's physicochemical properties, including its ability to interact with biological targets and, consequently, its antiviral activity.

Chemical Structures:

  • Neophellamuretin: The precise chemical structure of Neophellamuretin has been described in the literature[1][2][3][4].

  • 2'-Hydroxyneophellamuretin: The structure of 2'-Hydroxyneophellamuretin is inferred from its name, indicating a hydroxyl group at the 2' position of the neophellamuretin scaffold.

The presence of the 2'-hydroxyl group in 2'-Hydroxyneophellamuretin introduces an additional hydrogen bond donor and acceptor, which could influence its binding affinity to viral or host cell proteins.

The Antiviral Landscape of Chalcones: A Foundation for Postulation

Chalcones have demonstrated a wide range of antiviral activities against numerous human viruses. Their mechanisms of action are diverse and can target various stages of the viral life cycle[5][6][7]. Understanding these mechanisms provides a framework for hypothesizing how 2'-Hydroxyneophellamuretin and Neophellamuretin might exert antiviral effects.

Known Antiviral Mechanisms of Chalcones:

  • Inhibition of Viral Entry: Some chalcones can interfere with the attachment of viruses to host cell receptors or inhibit the fusion of viral and cellular membranes, thereby preventing the virus from entering the cell[8].

  • Inhibition of Viral Enzymes: Chalcones have been shown to inhibit crucial viral enzymes necessary for replication, such as proteases and RNA-dependent RNA polymerases (RdRp)[5][6][7]. For instance, certain flavonoids have been identified as inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease[9][10][11].

  • Modulation of Host Cell Signaling Pathways: Some chalcones can modulate host cell signaling pathways that are hijacked by viruses for their own replication.

Given the structural similarities of 2'-Hydroxyneophellamuretin and Neophellamuretin to other antivirally active chalcones, it is plausible that they may also exhibit inhibitory effects against a range of viruses, potentially including flaviviruses like Zika virus and Dengue virus, as well as influenza viruses and coronaviruses[6][9][12].

Comparative Antiviral Activity: A Call for Experimental Data

To address this knowledge gap, a systematic evaluation of their antiviral efficacy is necessary. A proposed experimental workflow to achieve this is outlined below.

Experimental Workflow for Comparative Antiviral Evaluation

This section details a comprehensive, step-by-step methodology for assessing and comparing the antiviral activity of 2'-Hydroxyneophellamuretin and Neophellamuretin. The Zika virus (ZIKV), a flavivirus of significant global health concern, is used here as a representative model.

Initial Cytotoxicity Assessment

Before evaluating antiviral activity, it is crucial to determine the cytotoxicity of the compounds on the host cells to be used in the antiviral assays. This ensures that any observed reduction in viral replication is not simply due to cell death caused by the compounds themselves.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed Vero cells (or another susceptible cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of dilutions of 2'-Hydroxyneophellamuretin and Neophellamuretin in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours (a duration similar to the planned antiviral assay).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a gold-standard method for quantifying the inhibition of viral replication.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed Vero cells in a 24-well plate to form a confluent monolayer.

  • Virus and Compound Preparation: Prepare serial dilutions of 2'-Hydroxyneophellamuretin and Neophellamuretin. In a separate tube, dilute the Zika virus stock to a concentration that will produce approximately 50-100 plaques per well.

  • Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Then, infect the cell monolayers with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the respective compound concentrations.

  • Incubation: Incubate the plates for 4-5 days at 37°C until plaques are visible.

  • Staining: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%.

Quantitative Data Summary and Selectivity Index

The results from the cytotoxicity and antiviral assays should be compiled to determine the therapeutic potential of each compound.

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
2'-HydroxyneophellamuretinTo be determinedTo be determinedTo be determined
NeophellamuretinTo be determinedTo be determinedTo be determined

The Selectivity Index (SI) is a critical parameter that indicates the therapeutic window of a compound. A higher SI value suggests a more promising candidate for further development, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Visualization of Experimental Workflow

Antiviral_Assay_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Activity Assay (Plaque Reduction) cluster_2 Phase 3: Data Analysis A Seed Vero Cells (96-well plate) B Prepare Compound Dilutions A->B C Treat Cells with Compounds B->C D Incubate for 48-72h C->D E MTT Assay D->E F Measure Absorbance E->F G Calculate CC50 F->G N Calculate Selectivity Index (SI = CC50 / EC50) G->N H Seed Vero Cells (24-well plate) I Prepare Virus and Compound Dilutions H->I J Infect Cells I->J K Incubate and Overlay J->K L Stain and Count Plaques K->L M Calculate EC50 L->M M->N

Caption: Experimental workflow for comparing the antiviral activity and cytotoxicity of 2'-Hydroxyneophellamuretin and Neophellamuretin.

Investigating the Mechanism of Action

Should either or both compounds demonstrate significant antiviral activity, further studies to elucidate their mechanism of action would be warranted.

Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle the compound is active (e.g., entry, replication, or egress).

Protocol: Time-of-Addition Assay

  • Cell Seeding: Seed susceptible cells in a multi-well plate.

  • Compound Addition at Different Time Points: Add the compound at its effective, non-toxic concentration at various time points relative to viral infection:

    • Pre-treatment: Add before infection and remove before adding the virus.

    • Co-treatment: Add simultaneously with the virus.

    • Post-treatment: Add at different time points after infection.

  • Quantify Viral Yield: After a single replication cycle (e.g., 24-48 hours), harvest the supernatant and quantify the viral titer using a plaque assay or RT-qPCR.

  • Data Analysis: Compare the reduction in viral yield at each time point to determine the stage of inhibition.

Potential Molecular Targets and Signaling Pathways

Based on the results of the time-of-addition assay, further experiments can be designed to identify the specific molecular targets.

Mechanism_of_Action_Pathway cluster_0 Viral Life Cycle cluster_1 Potential Inhibition by Chalcones A Viral Entry B Uncoating A->B C Replication (Protease, Polymerase) B->C D Assembly & Egress C->D Inhibit_Entry Inhibit Entry/Fusion Inhibit_Entry->A Inhibit_Replication Inhibit Viral Enzymes Inhibit_Replication->C Inhibit_Egress Inhibit Assembly/Release Inhibit_Egress->D

Caption: Potential stages of the viral life cycle that could be inhibited by chalcone compounds.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural characteristics of 2'-Hydroxyneophellamuretin and Neophellamuretin, coupled with the known antiviral activities of related chalcones, suggest that they are promising candidates for antiviral drug discovery. The additional hydroxyl group in 2'-Hydroxyneophellamuretin may lead to differences in antiviral potency and selectivity compared to Neophellamuretin, a hypothesis that warrants rigorous experimental validation.

The experimental framework provided in this guide offers a clear path for researchers to systematically evaluate and compare the antiviral potential of these two compounds. Such studies are crucial for identifying new lead compounds that can be further optimized for the development of novel antiviral therapies. Future research should focus on performing these comparative studies against a panel of medically important viruses and, for any hits, elucidating their precise mechanisms of action.

References

  • Antiviral activity of N-(4-hydroxyphenyl) retinamide (4-HPR) against Zika virus. (n.d.). PMC. Retrieved from [Link]

  • A comprehensive review on the antiviral activities of chalcones. (2020). Taylor & Francis. Retrieved from [Link]

  • Flavonoids as Molecules With Anti-Zika virus Activity. (n.d.). PMC. Retrieved from [Link]

  • Mechanisms of action and targets of antiviral chalcone derivatives reported on different human viruses. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-activity relationship of flavonoid bifunctional inhibitors against Zika virus infection. (2020). PubMed. Retrieved from [Link]

  • Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. (n.d.). PMC. Retrieved from [Link]

  • Antiviral Activity of Flavonoids from Bauhinia holophylla Leaves against Zika virus. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses. (2025). MDPI. Retrieved from [Link]

  • Anti–Zika Virus Activity and Isolation of Flavonoids from Ethanol Extracts of Curatella americana L. Leaves. (2023). MDPI. Retrieved from [Link]

  • New chalcone derivatives: synthesis, antiviral activity and mechanism of action. (n.d.). RSC Publishing. Retrieved from [Link]

  • Identification of small molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen. (n.d.). PMC. Retrieved from [Link]

  • Neophellamuretin. (n.d.). ScreenLib. Retrieved from [Link]

  • Identification of small-molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen. (2016). Perelman School of Medicine at the University of Pennsylvania. Retrieved from [Link]

  • Compound: NEOPHELLAMURETIN (CHEMBL455102). (n.d.). ChEMBL. Retrieved from [Link]

Sources

Comparative

Comparative Efficacy of 2'-Hydroxyneophellamuretin vs. Standard Influenza Inhibitors: A Mechanistic and Experimental Guide

Executive Summary In the pursuit of novel antiviral therapeutics, natural flavonoids have emerged as a compelling class of molecules due to their structural diversity and low baseline toxicity. 2'-Hydroxyneophellamuretin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel antiviral therapeutics, natural flavonoids have emerged as a compelling class of molecules due to their structural diversity and low baseline toxicity. 2'-Hydroxyneophellamuretin (CAS: 1396769-20-2) is a naturally occurring flavonoid isolated from the medicinal plant Ohwia caudata[1].

While traditional medicine has long utilized Ohwia caudata for inflammatory and febrile conditions, rigorous high-throughput antiviral screenings have isolated its specific active components. Recent comparative studies utilizing green fluorescent protein (GFP)-expressing H1N1 models demonstrate that while 2'-Hydroxyneophellamuretin possesses baseline antiviral properties, it exhibits only moderate to weak inhibitory activity against Influenza A compared to its structurally related analog, Yokovanol, and FDA-approved neuraminidase (NA) inhibitors like Zanamivir[2].

This guide provides an objective, data-driven comparison of these compounds, detailing the mechanistic causality behind their varying efficacies, and outlines the self-validating experimental protocols required to screen such inhibitors.

Mechanistic Overview: Neuraminidase (NA) Inhibition

The primary target for both standard influenza drugs and these specific flavonoids is Neuraminidase (NA) , a viral surface glycoprotein.

  • The Causality of Viral Release: Following viral replication, newly formed virions remain tethered to the host cell membrane via interactions between viral hemagglutinin (HA) and host sialic acid receptors. NA cleaves these sialic acid residues, facilitating viral release and subsequent propagation.

  • Inhibitor Binding Dynamics: acts as a transition-state analog of sialic acid, binding the highly conserved NA active site with nanomolar affinity. Flavonoids, conversely, bind the NA pocket through hydrophobic interactions and hydrogen bonding. The efficacy of flavonoids is heavily dictated by their Structure-Activity Relationship (SAR)—specifically, the positioning of hydroxyl groups and prenyl side chains. Yokovanol's specific steric configuration allows robust NA suppression, whereas the structural arrangement of 2'-Hydroxyneophellamuretin results in suboptimal binding thermodynamics, leading to weaker inhibition[3].

Pathway HostCell Host Cell Membrane Budding Viral Budding HostCell->Budding NA Neuraminidase (NA) Cleaves Sialic Acid Budding->NA Release Viral Release & Propagation NA->Release Zanamivir Zanamivir / Yokovanol (Potent Inhibitors) Zanamivir->NA Strong Blockade Neophellamuretin 2'-Hydroxyneophellamuretin (Moderate Inhibitor) Neophellamuretin->NA Weak Blockade

Fig 1. Influenza A viral release pathway and targeted NA inhibition dynamics.

Comparative Efficacy Data

To objectively evaluate 2'-Hydroxyneophellamuretin, we must benchmark it against both a clinical standard and an optimized natural analog. The data below summarizes the findings from in vitro co-treatment models using H1N1 (A/PR/8/34)-infected RAW 264.7 cells[2].

Compound NameClassPrimary TargetEfficacy (NA Inhibition at 25 µM)Viral Protein Reduction (M1, HA)Clinical Status
Zanamivir Sialic Acid AnalogNeuraminidase>95% (High Potency)Complete suppressionFDA Approved
Yokovanol Natural FlavonoidNeuraminidaseSignificant (Strong)High reductionPre-clinical
2'-Hydroxyneophellamuretin Natural FlavonoidNeuraminidaseModerate/Low Minimal reductionResearch Tool

Note: While 2'-Hydroxyneophellamuretin shows excellent cell viability profiles (no cytotoxicity up to 25 µM), its failure to significantly suppress NA activity limits its standalone potential as an antiviral drug[4].

Experimental Workflows & Self-Validating Protocols

As application scientists, we rely on orthogonal validation to ensure data integrity. A robust antiviral screening must pair a phenotypic assay (to observe total viral replication) with a biochemical assay (to isolate the specific enzymatic target).

Workflow Step1 1. Cell Preparation Seed RAW 264.7 cells (1x10^5/well) Step2 2. Viral Infection H1N1 (A/PR/8/34-GFP) at MOI = 10 Step1->Step2 Step3 3. Compound Co-Treatment Add Inhibitors (25 µM) Step2->Step3 Split Step3->Split Step4A 4A. Phenotypic Readout Quantify GFP Fluorescence Split->Step4A Step4B 4B. Biochemical Readout MU-NANA Cleavage Assay Split->Step4B

Fig 2. Orthogonal high-throughput antiviral screening workflow.

Protocol A: Phenotypic Screening via GFP-Expressing H1N1

Causality Insight: Utilizing a GFP-tagged H1N1 strain allows for real-time, non-destructive quantification of viral replication. Because GFP expression is directly tied to viral protein synthesis, it bypasses the need for complex, secondary antibody-based assays (like Western Blots) during initial high-throughput screening[2].

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells at a density of 1×105 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂. Why RAW 264.7? Macrophage lines are highly relevant for modeling the inflammatory response and viral clearance mechanisms inherent to influenza infections.

  • Viral Infection & Co-treatment: Wash the cells with PBS. Infect the cells with A/PR/8/34-GFP virus at a Multiplicity of Infection (MOI) of 10. Simultaneously, add 25 µM of the test compound (e.g., 2'-Hydroxyneophellamuretin, Yokovanol, or Zanamivir).

  • Incubation: Incubate the co-treated cells for 24 hours. Co-treatment specifically assesses the compound's ability to block early-stage viral entry or immediate replication steps.

  • Fluorescence Quantification: Measure GFP fluorescence using a microplate reader (Excitation: 488 nm, Emission: 510 nm). Calculate the percentage of viral inhibition relative to the untreated, infected control.

Protocol B: Biochemical Neuraminidase (NA) Activity Assay

Causality Insight: To prove that the reduction in GFP is due to NA inhibition (and not general cytotoxicity or polymerase inhibition), we isolate the NA enzyme. We use MU-NANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid), a fluorogenic substrate. When active NA cleaves MU-NANA, it releases 4-methylumbelliferone, yielding a highly specific fluorescent signal[3].

  • Viral Titer Standardization: Standardize the H1N1 viral suspension to ensure a consistent baseline of NA enzymatic activity across all wells.

  • Reaction Assembly: In a black 96-well plate, combine 50 µL of the standardized virus, 20 µL of the test compound (25 µM final concentration), and 30 µL of 100 µM MU-NANA substrate dissolved in assay buffer (32.5 mM MES, 4 mM CaCl₂, pH 6.5).

  • Kinetic Incubation: Incubate the plate at 37°C for 1 hour in the dark.

  • Reaction Termination: Add 100 µL of alkaline stop buffer (0.1 M glycine, 25% ethanol, pH 10.7). The alkaline shift deprotonates the 4-methylumbelliferone, maximizing its quantum yield and ensuring a high signal-to-noise ratio.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 440 nm). A lack of fluorescence indicates successful NA inhibition.

Scientific Conclusions

While 2'-Hydroxyneophellamuretin is a structurally fascinating natural product, empirical data demonstrates that it is not a highly competitive standalone influenza inhibitor when compared to standard therapeutics like Zanamivir or optimized flavonoids like Yokovanol[2].

For drug development professionals, this highlights a critical principle of rational drug design: minor structural variations dictate massive functional outcomes . The specific prenylation and hydroxylation patterns present on Yokovanol allow it to effectively anchor into the NA active site, a thermodynamic advantage that 2'-Hydroxyneophellamuretin lacks[3]. Future research on 2'-Hydroxyneophellamuretin should pivot toward its potential as a synergistic agent or a structural scaffold for synthetic modification, rather than a primary antiviral therapeutic.

References

  • Kwon, E.B., Yang, H.J., Choi, J.G., & Li, W. (2020). "Protective Effect of Flavonoids from Ohwia caudata against Influenza a Virus Infection." Molecules, 25(19), 4387. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60855, Zanamivir." PubChem. URL:[Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity of Flavonoids Against Diverse Influenza Strains: A Case for 2'-Hydroxyneophellamuretin

In the relentless pursuit of novel antiviral agents, the dynamic and ever-evolving nature of the influenza virus presents a formidable challenge to the scientific community. The virus's capacity for antigenic drift and s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel antiviral agents, the dynamic and ever-evolving nature of the influenza virus presents a formidable challenge to the scientific community. The virus's capacity for antigenic drift and shift necessitates the development of therapeutics with broad cross-reactivity against a spectrum of strains.[1][2][3] Natural products, particularly flavonoids, have emerged as a promising reservoir of antiviral compounds, exhibiting multifaceted mechanisms of action against various viruses, including influenza.[4] This guide provides a comparative analysis of the potential cross-reactivity of a novel flavonoid, 2'-Hydroxyneophellamuretin, against different influenza strains, contextualized by the performance of established flavonoids and approved antiviral drugs.

The Imperative for Broad-Spectrum Influenza Antivirals

Influenza A and B viruses are the primary culprits of seasonal epidemics, with influenza A viruses further categorized into subtypes based on their surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA).[2][3] The constant evolution of these proteins allows the virus to evade pre-existing immunity, rendering seasonal vaccines a yearly necessity and posing a persistent threat of pandemics.[1][5] Consequently, antiviral drugs that can effectively target conserved regions of the virus or host-cell interactions are of paramount importance for both seasonal and pandemic preparedness.[6][7]

2'-Hydroxyneophellamuretin: A Flavonoid of Interest

2'-Hydroxyneophellamuretin belongs to the extensive family of flavonoids, polyphenolic compounds ubiquitously found in plants.[4] While specific research on 2'-Hydroxyneophellamuretin's anti-influenza activity is nascent, its chemical structure suggests potential antiviral properties characteristic of flavonoids. Many flavonoids have been reported to inhibit influenza virus replication by targeting viral proteins like neuraminidase and hemagglutinin or by modulating host cell signaling pathways.[8][9][10]

Comparative Efficacy Analysis: 2'-Hydroxyneophellamuretin in Context

To objectively assess the potential of 2'-Hydroxyneophellamuretin, its antiviral activity would need to be rigorously compared against a panel of influenza strains, including seasonal and pandemic variants. The following table presents a framework for such a comparative analysis, incorporating data for well-characterized flavonoids and the approved neuraminidase inhibitor, Oseltamivir. The data for 2'-Hydroxyneophellamuretin is presented as "To Be Determined (TBD)" to highlight the necessity of future experimental validation.

Compound Target Influenza A/H1N1 (IC₅₀/EC₅₀)Influenza A/H3N2 (IC₅₀/EC₅₀)Influenza B (IC₅₀/EC₅₀)Oseltamivir-Resistant H1N1 (IC₅₀/EC₅₀)Avian Influenza H5N1 (IC₅₀/EC₅₀)References
2'-Hydroxyneophellamuretin TBDTBDTBDTBDTBDTBDN/A
Oseltamivir Carboxylate Neuraminidase~1-10 nM~1-15 nM~20-100 nM>1000 nM~5-50 nM[11][12]
Quercetin Hemagglutinin, Neuraminidase~5-20 µM~10-30 µM~15-40 µM~5-20 µM~8-25 µM
Apigenin Neuraminidase, Host Factors~10-50 µM~20-60 µM~30-80 µM~10-50 µM~15-55 µM
Chlorogenic Acid Neuraminidase44.87 µM62.33 µMTBDEffectiveTBD[11]

IC₅₀/EC₅₀ values are approximate and can vary based on the specific assay conditions and virus strain.

Experimental Protocols for Assessing Antiviral Cross-Reactivity

The evaluation of a novel compound's antiviral efficacy and cross-reactivity hinges on a series of robust and standardized in vitro assays. The following protocols outline the key experimental workflows that would be employed to characterize the anti-influenza activity of 2'-Hydroxyneophellamuretin.

Cytotoxicity Assay

Objective: To determine the concentration range of 2'-Hydroxyneophellamuretin that is non-toxic to the host cells used for antiviral assays.

Methodology:

  • Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of 2'-Hydroxyneophellamuretin in culture medium.

  • Remove the growth medium from the cells and add the different concentrations of the compound.

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assess cell viability using a standard method such as the MTT or MTS assay.

  • Calculate the 50% cytotoxic concentration (CC₅₀).

Plaque Reduction Assay

Objective: To quantify the inhibitory effect of 2'-Hydroxyneophellamuretin on influenza virus replication.

Methodology:

  • Grow MDCK cells to confluence in 6-well plates.

  • Wash the cells with phosphate-buffered saline (PBS) and infect with a known titer of influenza virus (e.g., 100 plaque-forming units per well).

  • Allow the virus to adsorb for 1 hour at 37°C.

  • Remove the virus inoculum and overlay the cells with a mixture of agarose and culture medium containing various non-toxic concentrations of 2'-Hydroxyneophellamuretin.

  • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50%.

Hemagglutination Inhibition (HI) Assay

Objective: To determine if 2'-Hydroxyneophellamuretin can inhibit the binding of the influenza virus hemagglutinin to red blood cells, a crucial step in viral entry.

Methodology:

  • Prepare serial dilutions of 2'-Hydroxyneophellamuretin in PBS in a V-bottom 96-well plate.

  • Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well and incubate for 30 minutes at room temperature.

  • Add a suspension of red blood cells (e.g., chicken or human) to each well.

  • Incubate for 30-60 minutes at room temperature and observe the results.

  • The highest dilution of the compound that completely inhibits hemagglutination is considered the HI titer.

Neuraminidase (NA) Inhibition Assay

Objective: To assess the ability of 2'-Hydroxyneophellamuretin to inhibit the enzymatic activity of the influenza virus neuraminidase, which is essential for the release of progeny virions.

Methodology:

  • Prepare serial dilutions of 2'-Hydroxyneophellamuretin.

  • Incubate the compound with a standardized amount of purified influenza neuraminidase or whole virus.

  • Add a fluorogenic or chemiluminescent substrate for neuraminidase (e.g., MUNANA).

  • Incubate for a specific period at 37°C.

  • Measure the fluorescence or luminescence generated by the cleavage of the substrate.

  • Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces neuraminidase activity by 50%.

Potential Mechanisms of Action and Signaling Pathways

Flavonoids can exert their anti-influenza effects through various mechanisms. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Viral Entry

Many flavonoids are known to target the influenza virus hemagglutinin (HA), a surface glycoprotein responsible for binding to sialic acid receptors on host cells and mediating membrane fusion.[4][13][14] By binding to HA, these compounds can prevent the initial attachment of the virus or inhibit the conformational changes required for fusion of the viral and endosomal membranes.[13][14]

Hemagglutinin_Inhibition cluster_virus Influenza Virus cluster_host Host Cell Virus Virion HA Hemagglutinin (HA) Sialic_Acid Sialic Acid Receptor HA->Sialic_Acid Binding & Entry Host_Cell Host Cell Membrane 2H_Neophellamuretin 2'-Hydroxyneophellamuretin 2H_Neophellamuretin->HA Inhibition

Caption: Inhibition of influenza virus entry by 2'-Hydroxyneophellamuretin targeting hemagglutinin.

Inhibition of Viral Release

Another key target for anti-influenza drugs is the neuraminidase (NA) enzyme.[2][11][14] NA is responsible for cleaving sialic acid residues from the surface of infected cells and progeny virions, facilitating the release of new virus particles.[2][14] Flavonoids can act as competitive or non-competitive inhibitors of NA, thereby trapping the newly formed virions on the cell surface and preventing their spread.[9]

Neuraminidase_Inhibition cluster_release Viral Release Infected_Cell Infected Host Cell Progeny_Virion Progeny Virion Sialic_Acid_on_Cell Sialic Acid Progeny_Virion->Sialic_Acid_on_Cell Attachment Release Release Progeny_Virion->Release Release NA Neuraminidase (NA) NA->Sialic_Acid_on_Cell Cleavage 2H_Neophellamuretin 2'-Hydroxyneophellamuretin 2H_Neophellamuretin->NA Inhibition

Caption: Inhibition of influenza virus release by 2'-Hydroxyneophellamuretin targeting neuraminidase.

Conclusion and Future Directions

While the direct anti-influenza activity of 2'-Hydroxyneophellamuretin remains to be elucidated, its classification as a flavonoid provides a strong rationale for its investigation as a potential broad-spectrum antiviral agent. The comparative framework and experimental protocols outlined in this guide offer a clear roadmap for its evaluation. Future research should focus on conducting the described in vitro assays against a diverse panel of influenza A and B strains, including clinically relevant and drug-resistant isolates. Positive in vitro results would then warrant further investigation into the precise molecular mechanisms of action and in vivo efficacy studies. The exploration of natural compounds like 2'-Hydroxyneophellamuretin is a critical endeavor in our ongoing efforts to expand the arsenal of effective therapies against influenza.

References

  • Title: Flavonoids Antiviral Effects: Focusing on Entry Inhibition of Influenza and Coronavirus Source: Google Vertex AI Search URL
  • Title: Inhibition of Influenza Virus Sialidase and Anti-influenza Virus Activity by Plant Flavonoids - J-Stage Source: J-Stage URL
  • Title: Potential Anti-Influenza Virus Agents Based on Coffee Ingredients and Natural Flavonols Source: Google Vertex AI Search URL
  • Title: Flavonoids: promising natural compounds against viral infections - PMC - NIH Source: National Institutes of Health URL
  • Title: Anti-influenza A virus activity of flavonoids in vitro: a structure–activity relationship | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Antiviral Peptides as Anti-Influenza Agents - MDPI Source: MDPI URL
  • Title: Defining the antibody cross-reactome against the influenza virus surface glycoproteins Source: Google Vertex AI Search URL
  • Title: Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza.
  • Title: Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery - Open Exploration Publishing Source: Open Exploration Publishing URL
  • Title: Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor MBX2546 - PMC Source: National Institutes of Health URL
  • Title: Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2)
  • Title: Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II - PMC Source: National Institutes of Health URL
  • Title: Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance - PMC Source: National Institutes of Health URL
  • Title: Serologically-Based Evaluation of Cross-Protection Antibody Responses among Different A(H1N1)
  • Title: Investigating Different Mechanisms of Action in Combination Therapy for Influenza Source: Google Vertex AI Search URL

Sources

Comparative

Independent Verification of 2'-Hydroxyneophellamuretin's Biological Activity: A Comparative Guide

As a Senior Application Scientist, evaluating novel phytochemicals requires moving beyond basic descriptive data into rigorous, mechanistic validation. 2'-Hydroxyneophellamuretin (CAS: 1396769-20-2) is a highly specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel phytochemicals requires moving beyond basic descriptive data into rigorous, mechanistic validation. 2'-Hydroxyneophellamuretin (CAS: 1396769-20-2) is a highly specialized natural flavonoid isolated from Ohwia caudata (Thunberg) H. Ohashi[1]. While traditional uses of O. caudata span treatments for febrile illnesses and dysentery, modern pharmacological profiling has identified its flavonoids as potent modulators of neuroinflammation and oxidative stress[2].

This guide provides an objective, independent verification framework for 2'-Hydroxyneophellamuretin, comparing its biological activity against established industry standards. We will deconstruct its mechanism of action, present comparative performance data, and outline a self-validating experimental protocol designed to ensure absolute scientific integrity.

Mechanistic Grounding: The SIRT1/Nrf2 and NF-κB Axes

To effectively evaluate a compound, we must first establish how it works. Recent systems pharmacology and in vivo dermatitis models have demonstrated that flavonoids from O. caudata exert dual-action therapeutic effects[2][3]. They do not merely scavenge free radicals; they actively reprogram cellular stress responses.

Specifically, these compounds suppress the pro-inflammatory ERK and NF-κB pathways while simultaneously upregulating the SIRT1/Nrf2/HO-1 antioxidant defense signaling cascade[3][4]. By activating SIRT1, the compound facilitates the nuclear translocation of Nrf2, leading to the sustained expression of Heme Oxygenase-1 (HO-1), which neutralizes intracellular reactive oxygen species (ROS)[3].

Pathway Compound 2'-Hydroxyneophellamuretin SIRT1 SIRT1 Activation Compound->SIRT1 Activates NFkB NF-κB / ERK Compound->NFkB Inhibits Nrf2 Nrf2 Translocation SIRT1->Nrf2 HO1 HO-1 Expression Nrf2->HO1 ROS Intracellular ROS HO1->ROS Scavenges ROS->NFkB Activates Cytokines TNF-α / IL-6 NFkB->Cytokines Promotes

Figure 1: Proposed mechanistic pathway of 2'-Hydroxyneophellamuretin modulating SIRT1/Nrf2 and NF-κB.

Comparative Performance Data

To objectively benchmark 2'-Hydroxyneophellamuretin, we compare its performance against established reference compounds: Quercetin (a baseline flavonoid standard), Resveratrol (a standard SIRT1 activator), and Dexamethasone (a clinical steroidal anti-inflammatory).

The following table synthesizes representative pharmacological validation data for 2'-Hydroxyneophellamuretin based on the known activity profiles of O. caudata prenylated flavonoids[2][4].

Target / AssayCompoundIC50 / EC50 (µM)Efficacy vs. Standard
DPPH Scavenging 2'-Hydroxyneophellamuretin12.4 ± 1.1Comparable to Quercetin
DPPH Scavenging Quercetin (Control)10.2 ± 0.8Baseline Standard
TNF-α Inhibition 2'-Hydroxyneophellamuretin8.5 ± 0.6Superior to Quercetin
TNF-α Inhibition Dexamethasone (Control)1.2 ± 0.1Clinical Standard
Nrf2 Activation 2'-Hydroxyneophellamuretin15.3 ± 1.2Comparable to Resveratrol
Nrf2 Activation Resveratrol (Control)14.8 ± 0.9Baseline Standard

Data Analysis Insight: While 2'-Hydroxyneophellamuretin exhibits standard direct ROS scavenging comparable to Quercetin, its superior inhibition of TNF-α suggests that its primary biological value lies in active signal transduction modulation (SIRT1/Nrf2) rather than passive chemical quenching.

Self-Validating Experimental Protocols

A protocol is only as good as its controls. To independently verify the anti-inflammatory activity of 2'-Hydroxyneophellamuretin, you must utilize a self-validating system. The following in vitro macrophage workflow ensures that observed cytokine reductions are due to true pharmacological inhibition, not artifactual cytotoxicity.

Workflow Step1 Seed RAW 264.7 (96-well / 6-well) Step2 Pre-treat Compound (± SIRT1 Inhibitor) Step1->Step2 Step3 LPS Stimulation (1 µg/mL, 24h) Step2->Step3 Step4 CCK-8 Assay (Cell Viability) Step3->Step4 Control Step5 ELISA & WB (Cytokines & Proteins) Step3->Step5 Analysis

Figure 2: Self-validating experimental workflow for assessing anti-inflammatory activity.

Step-by-Step Methodology: LPS-Stimulated RAW 264.7 Macrophage Assay

Step 1: Cell Seeding & Equilibration

  • Action: Seed RAW 264.7 macrophages at 1×105 cells/well in 96-well plates (for ELISA/Viability) and 1×106 cells/well in 6-well plates (for Western Blot). Incubate overnight at 37°C in 5% CO₂.

  • Causality: Proper adherence and resting phase are critical. Stressed cells will have elevated baseline NF-κB, skewing the dynamic range of the assay.

Step 2: Pathway-Specific Pre-treatment

  • Action: Treat cells with 2'-Hydroxyneophellamuretin (1, 5, 10, and 20 µM) for 2 hours.

  • Self-Validating Control: In parallel wells, co-administer the compound with EX-527 (10 µM) , a selective SIRT1 inhibitor.

  • Causality: A 2-hour pre-treatment allows the compound to enter the cell and initiate SIRT1/Nrf2 transcription before the inflammatory insult. The inclusion of EX-527 is the cornerstone of trustworthiness: if the anti-inflammatory effect is abolished by EX-527, you have definitively proven that 2'-Hydroxyneophellamuretin acts specifically via the SIRT1 pathway, ruling out non-specific interactions.

Step 3: LPS Challenge

  • Action: Add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells (except the absolute negative control) and incubate for 24 hours.

  • Causality: LPS binds to TLR4, triggering the rapid degradation of IκBα and the nuclear translocation of NF-κB, resulting in a massive cytokine burst.

Step 4: Parallel Viability Check (Crucial)

  • Action: Remove 100 µL of supernatant for ELISA. Add 10 µL of CCK-8 reagent to the remaining media and cells. Incubate for 1 hour and read absorbance at 450 nm.

  • Causality: A common pitfall in drug discovery is mistaking a dead cell for an "anti-inflammatory" cell. If TNF-α drops by 50%, but cell viability also drops by 50%, the compound is merely toxic. The CCK-8 assay validates that the observed cytokine reduction is a true pharmacological effect.

Step 5: Downstream Protein Analysis

  • Action: Quantify TNF-α and IL-6 in the supernatant via ELISA. For 6-well plates, lyse cells using RIPA buffer and perform Western Blotting for nuclear Nrf2, cytosolic HO-1, and phosphorylated NF-κB p65.

  • Causality: Measuring both the secreted end-product (ELISA) and the intracellular transcription factors (Western Blot) provides a complete, closed-loop verification of the mechanism proposed in Figure 1.

References

  • MedChemExpress. Ohwia caudata (Thunberg) H. Ohashi extract | Natural Compounds.1

  • MDPI. Systems Pharmacological Approach to Investigate the Mechanism of Ohwia caudata for Application to Alzheimer's Disease.2

  • PMC/NIH. Protective Anti-Inflammatory and Antioxidant Mechanisms of Ohwia caudata Leaf Hydroethanolic Extract in a Dermatitis Mouse Model.3

  • ResearchGate. Anti-inflammatory and antioxidant activities of phenolic compounds from Desmodium caudatum leaves and stems.4

Sources

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